ABT-418 hydrochloride
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7-6-9(12-10-7)8-4-3-5-11(8)2;/h6,8H,3-5H2,1-2H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXHERKWAIEJQF-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H]2CCCN2C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438901 | |
| Record name | 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147388-83-8 | |
| Record name | ABT-418 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147388838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-418 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABT-418 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ALA933VO4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ABT-418 Hydrochloride on Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-418 hydrochloride is a synthetic, orally bioavailable, and centrally acting selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Developed by Abbott Laboratories, it has been investigated for its potential therapeutic effects in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the mechanism of action of ABT-418, focusing on its interaction with nAChR subtypes, its functional effects, and the downstream signaling pathways it modulates.
Core Mechanism of Action: Selective Agonism at Neuronal nAChRs
The primary mechanism of action of ABT-418 is its function as a potent and selective agonist at neuronal nicotinic acetylcholine receptors in the central nervous system.[1][2] It demonstrates a higher affinity for the α4β2 nAChR subtype, which is widely expressed in the brain and implicated in cognitive processes such as learning and memory.[3][4][5] ABT-418 acts as a full agonist at the α4β2* nAChR, with a potency comparable to that of nicotine (B1678760).[6] However, it is less potent at the ganglionic subtype (α3β4*) than nicotine, which contributes to its improved side-effect profile.[6]
ABT-418's selectivity for central nAChRs over peripheral ones minimizes some of the undesirable side effects associated with nicotine, such as effects on heart rate and blood pressure.[7] While it is a potent agonist, some studies indicate that at higher concentrations, ABT-418 can also exhibit complex properties, including the inhibition of acetylcholine responses.[8]
Quantitative Data: Binding Affinities and Functional Potency
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of ABT-418 at various nAChR subtypes.
Table 1: Binding Affinity (Ki) of ABT-418 for Nicotinic Receptor Subtypes
| Radioligand | Preparation | nAChR Subtype(s) | Ki (nM) | Reference |
| --INVALID-LINK---Nicotine | Rat Brain | High-affinity sites | 6 | [9] |
| [3H]Cytisine | Rat Brain | High-affinity sites | 3 | [10] |
| [3H]ABT-418 | Rat Brain | Putative α4β2 | 2.85 (KD) | [2] |
| [3H]Nicotine & [3H]Cytisine | Human Temporal Cortex | Major site (likely α4β2) | 68.6 | [5] |
| [3H]Nicotine & [3H]Cytisine | Human Temporal Cortex | Minor site (high affinity) | 0.86 | [5] |
| Not Specified | Human and Rat α4β2 | α4β2 | ~3 | [6] |
Table 2: Functional Potency (EC50) of ABT-418 at Nicotinic Receptor Subtypes
| Assay | Preparation | nAChR Subtype | EC50 (µM) | Reference |
| Whole-cell patch clamp | PC12 cells | Neuronal nAChRs | 209 | [10] |
| [3H]Dopamine release | Rat Striatal Slices | Presynaptic nAChRs | 0.38 | [10] |
| 86Rb+ efflux | Mouse Thalamic Synaptosomes | Neuronal nAChRs | Not specified, but equipotent with (-)-nicotine | [10] |
| Two-electrode voltage clamp | Xenopus oocytes | Rat α4β2 | ~6 | [8] |
| Two-electrode voltage clamp | Xenopus oocytes | Rat α2β2 | ~11 | [8] |
| Two-electrode voltage clamp | Xenopus oocytes | Rat α3β4 | ~188 | [8] |
Signaling Pathways
Upon binding to and activating nAChRs, particularly the α4β2 and α7 subtypes, ABT-418 initiates a cascade of intracellular signaling events. A key event is the influx of cations, including Na+ and Ca2+, through the receptor's ion channel. The resulting increase in intracellular calcium concentration is a critical second messenger that triggers various downstream signaling pathways.
Activation of α7 nAChRs by ABT-418 has been shown to be neuroprotective against glutamate-induced excitotoxicity, an effect that is dependent on extracellular calcium.[11] This suggests the involvement of calcium-dependent signaling cascades. These pathways can include the activation of protein kinases, such as protein kinase A (PKA) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), which in turn can modulate gene expression and neuronal survival.[11][12]
Figure 1: Simplified signaling pathway of ABT-418 at a central neuron.
Experimental Protocols
The characterization of ABT-418's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of ABT-418 for nAChR subtypes.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the nAChR subtype of interest are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]cytisine or [3H]nicotine) and varying concentrations of the unlabeled test compound (ABT-418).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of ABT-418 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand binding assay.
Patch-Clamp Electrophysiology
This technique allows for the measurement of ion flow through the nAChR channel upon agonist binding.
Objective: To determine the functional potency (EC50) and efficacy of ABT-418 as a nAChR agonist.
Methodology:
-
Cell Preparation: Cells expressing the nAChR subtype of interest (e.g., PC12 cells or Xenopus oocytes injected with nAChR subunit cRNA) are cultured.
-
Pipette Positioning: A glass micropipette with a clean, fire-polished tip is filled with an appropriate intracellular solution and brought into contact with the cell membrane.
-
Giga-seal Formation: Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch within the pipette is ruptured by a brief pulse of suction, allowing electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Drug Application: ABT-418 at various concentrations is applied to the cell via a perfusion system.
-
Current Recording: The inward current generated by the influx of cations through the activated nAChRs is recorded.
-
Data Analysis: A concentration-response curve is generated by plotting the peak current amplitude against the concentration of ABT-418. The EC50 and maximum response are determined from this curve.
Figure 3: Workflow for whole-cell patch-clamp electrophysiology.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation.
Objective: To visualize and quantify the increase in intracellular calcium following the application of ABT-418.
Methodology:
-
Cell Loading: Cells expressing nAChRs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.
-
Agonist Application: A solution containing ABT-418 is applied to the cells.
-
Fluorescence Recording: Changes in fluorescence intensity are recorded over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is quantified and can be used to generate a concentration-response curve.
Figure 4: Workflow for a calcium imaging assay.
Conclusion
This compound is a selective neuronal nicotinic acetylcholine receptor agonist with a complex pharmacological profile. Its high affinity and functional potency at the α4β2 subtype, coupled with a lower activity at peripheral nAChRs, underscore its potential as a therapeutic agent with an improved safety profile compared to non-selective agonists like nicotine. The activation of nAChRs by ABT-418 leads to cation influx, particularly calcium, which in turn modulates a variety of downstream signaling pathways critical for neuronal function and survival. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel nAChR ligands.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ABT-418 - Wikipedia [en.wikipedia.org]
- 5. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NEURONAL NICOTINIC RECEPTOR AGONISTS FOR THE TREATMENT OF ATTENTION-DEFICIT/HYPERACTIVITY DISORDER: FOCUS ON COGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation and inhibition of rat neuronal nicotinic receptors by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic ligands as multifunctional agents for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
ABT-418 Hydrochloride: A Technical Guide to its Nicotinic Acetylcholine Receptor Subtype Selectivity Profile
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the selectivity profile of ABT-418 hydrochloride for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. It includes quantitative binding and functional data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development efforts in neuropharmacology.
Core Selectivity and Potency Data
ABT-418 is a cholinergic agonist that demonstrates notable selectivity for specific neuronal nAChR subtypes.[1] Its binding affinity and functional potency have been characterized using various in vitro assays. The data consistently show a high affinity and potency for the α4β2 subtype, which is the most abundant high-affinity nicotine (B1678760) binding site in the mammalian brain.
Data Presentation
The following tables summarize the quantitative data for ABT-418, facilitating a clear comparison of its interaction with different nAChR subtypes.
Table 1: Binding Affinity (Ki) of ABT-418 for nAChR Subtypes
| nAChR Subtype | Radioligand | Tissue/Cell System | Ki (nM) | Reference |
| α4β2 (high affinity site) | [³H]nicotine / [³H]cytisine | Human Temporal Cortex | 0.86 | [2] |
| α4β2 (low affinity site) | [³H]nicotine / [³H]cytisine | Human Temporal Cortex | 68.6 | [2] |
| α4β2 | [³H]ABT-418 | Rat Brain Membranes | 2.85 (KD) | [1] |
Note: The presence of high and low-affinity sites for α4β2 receptors is attributed to different subunit stoichiometries.
Table 2: Functional Potency (EC50) of ABT-418 at nAChR Subtypes
| nAChR Subtype | Functional Assay | Expression System | EC50 (µM) | Reference |
| α4β2 | Electrophysiology | Xenopus Oocytes | ~6 | [3] |
| α2β2 | Electrophysiology | Xenopus Oocytes | ~11 | [3] |
| α3β4 | Electrophysiology | Xenopus Oocytes | ~188 | [3] |
| Muscle Subtype | Electrophysiology | Xenopus Oocytes | Low cross-reactivity | [3] |
Experimental Protocols
The characterization of ABT-418's selectivity profile relies on standardized and robust pharmacological assays. The methodologies for two key experimental approaches are detailed below.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of a test compound (ABT-418) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize the receptor source tissue (e.g., rat brain cortex) or cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[4][5]
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.[4][5]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000-40,000 x g for 10-20 minutes) to pellet the cell membranes.[5]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[4]
-
Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[5]
-
-
Competition Binding Reaction:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]Cytisine for α4β2 nAChRs), and a range of concentrations of the unlabeled test compound (ABT-418).[6][7]
-
Include control wells for "total binding" (no competing compound) and "non-specific binding" (a high concentration of a known ligand like nicotine to saturate the receptors).[4]
-
-
Incubation & Filtration:
-
Incubate the plate for a sufficient duration (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.[4][5]
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[4][5]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of ABT-418 to generate a competition curve and determine the IC₅₀ value (the concentration of ABT-418 that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[5]
-
Caption: Workflow for Radioligand Competition Binding Assay.
⁸⁶Rb⁺ Efflux Functional Assay
This cell-based assay measures the functional activity of ligand-gated ion channels by quantifying the efflux of ⁸⁶Rb⁺ (a radioactive surrogate for K⁺) through the channel upon agonist stimulation.
Methodology:
-
Cell Culture and Loading:
-
Assay Performance:
-
Quantification and Analysis:
-
Collect the supernatant, which contains the effluxed ⁸⁶Rb⁺.
-
Lyse the cells to release the remaining intracellular ⁸⁶Rb⁺.
-
Measure the radioactivity in both the supernatant and the cell lysate using a suitable counter (e.g., liquid scintillation or gamma counter).
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each agonist concentration.
-
Plot the percentage of efflux against the log concentration of ABT-418.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Emax (the maximum efficacy).[10]
-
nAChR Signaling Pathway Visualization
The binding of an agonist such as ABT-418 to a neuronal nAChR initiates a series of events leading to a cellular response. The fundamental pathway is the opening of the ion channel integrated within the receptor.
Caption: Agonist-Induced nAChR Signaling Cascade.
Summary and Conclusion
The data clearly establish this compound as a potent and selective agonist for the α4β2 neuronal nAChR subtype. It exhibits significantly lower potency at the α3β4 subtype and minimal activity at the muscle-type receptor.[3] This selectivity profile, determined through rigorous radioligand binding and functional ion flux assays, makes ABT-418 a valuable tool for investigating the physiological and pathological roles of α4β2-containing nAChRs. The detailed protocols and pathway diagrams provided herein serve as a practical guide for researchers utilizing this compound in the study of cholinergic systems and the development of novel therapeutics.
References
- 1. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and inhibition of rat neuronal nicotinic receptors by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of muscarinic acetylcholine receptor function in cultured cardiac cells by stimulation of 86Rb+ efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Affinity of ABT-418 Hydrochloride for the α4β2 Nicotinic Acetylcholine Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
ABT-418 hydrochloride is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for the α4β2 subtype. This receptor subtype is the most abundant high-affinity nicotine (B1678760) binding site in the brain and is implicated in a variety of physiological processes, including cognition, mood, and reward. As such, it is a significant target for therapeutic intervention in neurological and psychiatric disorders such as Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD).[1] This technical guide provides an in-depth analysis of the binding affinity of ABT-418 for the α4β2 nAChR, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Binding Affinity Data
The binding affinity of ABT-418 for the α4β2 nAChR has been characterized using various in vitro techniques, primarily radioligand binding assays and functional assays. The data, presented in the tables below, demonstrate high-affinity interactions, although the specific values can vary depending on the experimental conditions, such as the radioligand used, the tissue source or expression system, and the specific stoichiometry of the α4β2 receptor.
| Parameter | Value | Species/System | Radioligand | Reference |
| Ki (inhibition constant) | 6 nM | Rat Brain | [³H]-nicotine | [2] |
| 68.6 nM (major site) | Human Temporal Cortex | [³H]-nicotine & [³H]-cytisine | [3] | |
| 0.86 nM (minor site) | Human Temporal Cortex | [³H]-nicotine & [³H]-cytisine | [3] | |
| KD (dissociation constant) | 2.85 ± 0.14 nM | Rat Brain Membranes | [³H]ABT-418 | [2] |
Table 1: Binding Affinity of ABT-418 for α4β2 nAChR Determined by Radioligand Binding Assays. This table summarizes the inhibition (Ki) and dissociation (KD) constants of ABT-418 for the α4β2 nicotinic acetylcholine receptor.
| Parameter | Value | Species/System | Assay Type | Reference |
| EC50 (half maximal effective concentration) | ~6 µM | Rat α4β2 expressed in Xenopus oocytes | Two-electrode voltage clamp | [4] |
Table 2: Functional Potency of ABT-418 at the α4β2 nAChR. This table presents the EC50 value of ABT-418, indicating its potency in activating the α4β2 receptor channel.
Experimental Protocols
The characterization of ABT-418's binding affinity for the α4β2 nAChR relies on two primary experimental approaches: radioligand binding assays and functional electrophysiological recordings.
Radioligand Competition Binding Assay
This method quantifies the affinity of a test compound (ABT-418) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat brain cortex) or cells expressing the α4β2 nAChR are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-nicotine, [³H]-cytisine, or [³H]-epibatidine), and varying concentrations of the unlabeled competitor, ABT-418.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., nicotine).
-
The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of ABT-418 that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Functional Analysis using Two-Electrode Voltage Clamp in Xenopus Oocytes
This electrophysiological technique measures the ion flow through the α4β2 receptor channel upon activation by an agonist, providing a functional measure of the compound's potency.
1. Oocyte Preparation and cRNA Injection:
-
Oocytes are harvested from female Xenopus laevis frogs.
-
The follicular membrane is removed enzymatically (e.g., using collagenase).
-
The oocytes are injected with a mixture of cRNAs encoding the human or rat α4 and β2 subunits of the nAChR. The ratio of the injected cRNAs can be varied to favor the expression of different receptor stoichiometries (e.g., (α4)₂(β2)₃ or (α4)₃(β2)₂).[5]
-
The injected oocytes are incubated for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte expressing the α4β2 receptors is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).
-
Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a fixed holding potential (e.g., -70 mV).
-
The oocyte is exposed to different concentrations of ABT-418 by switching the perfusion solution.
3. Data Acquisition and Analysis:
-
The agonist-induced current (the flow of ions through the activated nAChR channels) is recorded.
-
The peak current amplitude at each concentration of ABT-418 is measured.
-
The data are plotted as a dose-response curve, and the EC₅₀ value (the concentration of ABT-418 that elicits a half-maximal response) and the Hill coefficient are determined by fitting the data to a logistic equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the α4β2 nAChR and the workflows for the experimental protocols described above.
Workflow for a radioligand competition binding assay.
Workflow for two-electrode voltage clamp experiments.
Signaling pathways of the α4β2 nicotinic receptor.
References
- 1. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-418 Hydrochloride: A Technical Guide to its Nootropic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-418 hydrochloride is a synthetic, selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily targeting the α4β2 subtype.[1][2] Developed by Abbott Laboratories, this compound has demonstrated potential as a nootropic agent with cognitive-enhancing, neuroprotective, and anxiolytic properties.[1] Preclinical and clinical investigations have explored its therapeutic utility in neurodegenerative and attention-deficit disorders, including Alzheimer's disease and ADHD.[3][4] This technical guide provides an in-depth overview of the pharmacology, key experimental findings, and clinical data related to this compound, intended to inform further research and development in the field of cognitive enhancement.
Introduction
The cholinergic system, particularly the role of nicotinic acetylcholine receptors (nAChRs), is a critical area of investigation for the development of nootropic agents.[5] Deficits in cholinergic neurotransmission are implicated in the cognitive decline associated with Alzheimer's disease and other neurological disorders.[5] this compound emerged as a promising therapeutic candidate due to its selective agonism at central nAChRs, offering the potential for cognitive enhancement with a potentially favorable side-effect profile compared to non-selective cholinergic agents like nicotine.[2] This document synthesizes the available scientific literature on ABT-418, presenting its mechanism of action, receptor binding profile, and the results of key preclinical and clinical studies.
Mechanism of Action
ABT-418 acts as an agonist at neuronal nAChRs, which are ligand-gated ion channels.[1] Its primary mechanism involves binding to and activating these receptors, leading to an influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. This influx causes membrane depolarization and subsequent neuronal excitation. The cognitive-enhancing effects of ABT-418 are believed to be mediated through the modulation of various neurotransmitter systems, including the enhancement of acetylcholine release.
Signaling Pathway
The activation of α4β2 nAChRs by ABT-418 initiates a cascade of intracellular events that are thought to underlie its nootropic effects. The influx of calcium through the receptor channel acts as a second messenger, triggering downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. This can lead to changes in gene expression and protein synthesis that are crucial for synaptic plasticity, learning, and memory.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Nicotinic ligands as multifunctional agents for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Neuroprotective Effects of ABT-418 Hydrochloride In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro neuroprotective effects of ABT-418 hydrochloride, a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of neuroscience and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data available for the in vitro neuroprotective and related activities of this compound.
| Parameter | Cell Type | Assay | Value | Reference |
| Neuroprotection | ||||
| Optimal Concentration | Primary Rat Cortical Neurons | Glutamate-induced LDH release | 10 µM | [1] |
| Optimal Pretreatment Time | Primary Rat Cortical Neurons | Glutamate-induced LDH release | 2 hours | [1] |
| Receptor Binding & Agonist Activity | ||||
| Binding Affinity (Ki) | Rat Brain Membranes | [³H]-cytisine binding | 3 nM | |
| Agonist Activity (EC50) | PC12 Cells | Cholinergic channel currents | 209 µM | |
| Dopamine Release (EC50) | Rat Striatal Slices | [³H]-dopamine release | 380 nM | |
| Receptor Subtype Selectivity | ||||
| High Affinity Binding | Rat Brain Membranes | [³H]ABT-418 binding | α4β2 subtype | |
| Neuroprotection Mediation | Primary Rat Cortical Neurons | Glutamate-induced cytotoxicity | α7 subtype | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments investigating the neuroprotective effects of this compound.
Glutamate-Induced Excitotoxicity and Neuroprotection Assay in Primary Rat Cortical Neurons
This protocol outlines the induction of glutamate (B1630785) excitotoxicity in primary rat cortical neurons and the assessment of the neuroprotective effects of this compound using the lactate (B86563) dehydrogenase (LDH) release assay.
2.1.1. Materials
-
Primary cortical neurons from rat embryos (E18-E19)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound
-
L-glutamic acid
-
LDH cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
2.1.2. Experimental Workflow
2.1.3. Step-by-Step Procedure
-
Cell Culture:
-
Isolate primary cortical neurons from embryonic day 18-19 rat brains.
-
Plate the dissociated neurons onto poly-D-lysine coated 96-well plates at a suitable density.
-
Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days to allow for maturation.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Two hours prior to glutamate exposure, replace the culture medium with fresh medium containing the desired concentration of this compound (an optimal concentration is reported to be 10 µM).[1]
-
Include vehicle-only control wells.
-
-
Glutamate-Induced Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid.
-
After the 2-hour pre-treatment with ABT-418, add L-glutamate to the culture wells to a final concentration known to induce significant neurotoxicity (e.g., 50-100 µM).
-
Include control wells with no glutamate treatment.
-
Incubate the plates for 24 hours.
-
-
LDH Release Assay:
-
After the 24-hour incubation, carefully collect the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measure the absorbance of the resulting formazan (B1609692) product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
To determine the maximum LDH release, lyse a set of control cells with a lysis buffer provided in the kit.
-
Calculate the percentage of neuroprotection using the following formula: % Neuroprotection = 100 - [((LDH in ABT-418 + Glutamate) - (LDH in Control)) / ((LDH in Glutamate only) - (LDH in Control))) * 100]
-
Neuroprotection Assay in IMR-32 Human Neuroblastoma Cells
A similar protocol can be adapted for the IMR-32 human neuroblastoma cell line, which also expresses nicotinic acetylcholine receptors.
2.2.1. Key Differences from Primary Neuron Protocol:
-
Cell Culture: IMR-32 cells are a continuous cell line and should be cultured according to the supplier's recommendations. Differentiation of IMR-32 cells may be required to enhance neuronal characteristics.
-
Glutamate Sensitivity: The optimal concentration of glutamate and exposure time to induce cytotoxicity in IMR-32 cells may differ from primary neurons and should be empirically determined.
Signaling Pathways
The neuroprotective effects of this compound are primarily mediated through the activation of α7 nicotinic acetylcholine receptors (α7 nAChRs) and the subsequent influx of calcium, which triggers downstream pro-survival signaling cascades.
References
Anxiolytic Properties of ABT-418 Hydrochloride in Preclinical Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-418 hydrochloride, a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), has demonstrated notable anxiolytic-like effects in preclinical studies. This technical guide provides an in-depth analysis of the anxiolytic properties of ABT-418 as evidenced in various rodent models of anxiety. The document summarizes key quantitative data, details the experimental protocols employed in these studies, and visualizes the proposed signaling pathways and experimental workflows. The primary focus of the available literature is on the elevated plus-maze model, with a notable lack of specific quantitative data for ABT-418 in other common anxiolytic screening paradigms such as the Vogel conflict test and the social interaction test.
Introduction
Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutic agents with improved efficacy and side-effect profiles. Cholinergic systems, particularly neuronal nicotinic acetylcholine receptors (nAChRs), have emerged as a promising target for anxiolytic drug development. This compound, a structural analog of nicotine, exhibits high affinity for several nAChR subtypes, including α4β2, α7, and α2β2, while showing lower affinity for the α3β4 subtype.[1][2] This selective binding profile is hypothesized to contribute to its anxiolytic effects with a potentially wider therapeutic window compared to non-selective nicotinic agonists. This whitepaper consolidates the preclinical evidence for the anxiolytic potential of ABT-418, with a focus on quantitative data and detailed methodologies to aid in the design and interpretation of future research.
Quantitative Data Presentation
The anxiolytic-like effects of ABT-418 have been most thoroughly quantified in the elevated plus-maze (EPM) test. The following tables summarize the key findings from a pivotal study by Brioni et al. (1994).[3]
Table 1: Anxiolytic-like Effects of ABT-418 in the Elevated Plus-Maze in Rats
| Treatment Group | Dose (µmol/kg, i.p.) | Time in Open Arms (s) | % Increase in Open Arm Time |
| Vehicle | - | 25 ± 5 | - |
| ABT-418 | 0.62 | 75 ± 10 | 200% |
| Diazepam | 3.7 | 80 ± 12 | 220% |
| Ondansetron | 1.0 | 70 ± 9* | 180% |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.[3]
Table 2: Potency Comparison of ABT-418 with Standard Anxiolytics in Rats
| Compound | Anxiolytic Potency (Relative to Diazepam) | Anxiolytic Potency (Relative to Ondansetron) |
| ABT-418 | 6-fold more potent | 1.6-fold more potent |
Data derived from the study by Brioni et al. (1994).[3]
Table 3: Effect of Mecamylamine on the Anxiolytic-like Action of ABT-418 in Rats
| Treatment Group | Dose (µmol/kg, i.p.) | Time in Open Arms (s) |
| Vehicle | - | 28 ± 6 |
| ABT-418 | 0.62 | 78 ± 11* |
| Mecamylamine + ABT-418 | 15 + 0.62 | 30 ± 7 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.[3]
Table 4: Anxiolytic-like Effects of ABT-418 Following Oral Administration in Rats
| Treatment Group | Dose (µmol/kg, p.o.) | Time in Open Arms (s) |
| Vehicle | - | 30 ± 5 |
| ABT-418 | 10 | 65 ± 9 |
| ABT-418 | 30 | 72 ± 10 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.[3]
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[4][5] The test is based on the natural aversion of rodents to open and elevated spaces.[6]
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of four arms: two open arms and two enclosed by high walls.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least one hour before the test to minimize novelty-induced stress.[6]
-
Placement: Each animal is placed in the center of the maze, facing an open arm.[4]
-
Exploration: The animal is allowed to freely explore the maze for a 5-minute session.[4]
-
Data Collection: A video tracking system records the animal's movements. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[4][6]
-
Cleaning: The maze is thoroughly cleaned between each trial to eliminate olfactory cues.[6]
Vogel Conflict Test
The Vogel conflict test is a conditioned response model used to screen for anxiolytic drugs.[7][8][9] It is based on the principle of punishing a motivated behavior (drinking).
General Methodology:
-
Water Deprivation: Rodents are typically water-deprived for a period (e.g., 24-48 hours) to motivate drinking behavior.[7][8]
-
Apparatus: The test is conducted in an operant chamber equipped with a drinking spout.[7]
-
Procedure: When the animal attempts to drink from the spout, it receives a mild electric shock. This punishment suppresses the drinking behavior.[8]
-
Drug Administration: Anxiolytic drugs are administered prior to the test session.
-
Data Collection: The number of punished licks or the volume of water consumed is measured. Anxiolytic compounds are expected to increase the number of punished licks, indicating a reduction in the conflict between the drive to drink and the fear of punishment.[7][10]
Note: Specific quantitative data for the effects of this compound in the Vogel conflict test were not available in the reviewed literature.
Social Interaction Test
The social interaction test assesses anxiety by measuring the extent to which an animal interacts with a novel conspecific.[11][12][13] Anxious animals typically exhibit reduced social interaction.
General Methodology:
-
Apparatus: The test is usually conducted in a dimly lit, open-field arena.
-
Procedure: A test animal is placed in the arena with an unfamiliar partner (of the same species and sex).
-
Data Collection: The duration and frequency of social behaviors (e.g., sniffing, grooming, following) are recorded and analyzed.[11] Anxiolytic drugs are expected to increase the time spent in social interaction.
-
Variations: The test can be conducted under different conditions (e.g., familiar vs. unfamiliar environment, high vs. low light) to modulate the level of anxiety.
Note: Specific quantitative data for the effects of this compound in the social interaction test were not available in the reviewed literature.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for the anxiolytic effects of ABT-418.
Experimental Workflow
Caption: Experimental workflow for the Elevated Plus-Maze test.
Discussion and Conclusion
The preclinical data strongly suggest that this compound possesses significant anxiolytic-like properties. In the elevated plus-maze, a well-validated model of anxiety, ABT-418 demonstrated a robust and dose-dependent increase in open-arm exploration in rats, indicative of an anxiolytic effect.[3] Notably, its potency was found to be greater than that of the benzodiazepine (B76468) diazepam and the 5-HT3 antagonist ondansetron.[3] The anxiolytic-like effects of ABT-418 were blocked by the nicotinic antagonist mecamylamine, confirming the involvement of nAChRs in its mechanism of action.[3] Furthermore, the compound was effective following oral administration, a crucial characteristic for potential clinical development.[3]
The proposed mechanism for the anxiolytic action of ABT-418 involves the modulation of neurotransmitter systems through its agonist activity at specific nAChR subtypes, particularly the α4β2* subtype.[1][2] Activation of these presynaptic receptors can influence the release of various neurotransmitters, including GABA and glutamate, thereby altering the excitatory/inhibitory balance in brain regions critical for anxiety, such as the amygdala and hippocampus.
While the evidence from the elevated plus-maze is compelling, a comprehensive preclinical profile of ABT-418's anxiolytic activity is currently limited by the lack of published data from other anxiolytic screening models, such as the Vogel conflict test and the social interaction test. Future research should aim to evaluate ABT-418 in a broader range of behavioral paradigms to further elucidate its anxiolytic potential and to better predict its clinical efficacy.
References
- 1. ABT-418 - Wikipedia [en.wikipedia.org]
- 2. The enhancement of contextual fear conditioning by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effects of the novel cholinergic channel activator ABT-418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 8. To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orchidscientific.com [orchidscientific.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Social Behavior Testing in Mice: Social Interest, Recognition, and Aggression | Springer Nature Experiments [experiments.springernature.com]
The Pharmacological Profile of ABT-418: A Selective Cholinergic Agomist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ABT-418, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting a pharmacological profile that has generated significant interest for its potential therapeutic applications in cognitive and neurological disorders.[1][2] Developed by Abbott Laboratories, this compound has been investigated for its nootropic, neuroprotective, and anxiolytic effects.[3] Structurally analogous to nicotine (B1678760), ABT-418 was designed to retain the beneficial cognitive-enhancing properties of nicotine while minimizing its adverse side effects, such as cardiovascular effects and abuse liability.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of ABT-418, including its receptor binding affinity, functional activity, and detailed experimental protocols for its characterization.
Receptor Binding Affinity
ABT-418 demonstrates high affinity and selectivity for the α4β2 subtype of neuronal nAChRs.[1][6] Radioligand binding assays have been instrumental in quantifying this interaction. The following table summarizes the binding affinities (Ki) of ABT-418 and other nicotinic ligands at nAChRs, primarily determined through competitive binding assays using radiolabeled ligands such as [3H]cytisine and [3H]nicotine in rat brain membrane preparations.[2][4][7]
| Compound | Radioligand | Receptor Subtype (putative) | Ki (nM) | Reference |
| ABT-418 | [3H]cytisine | α4β2 | 3 | [4] |
| ABT-418 | [3H]nicotine | α4β2 | 6 | [7] |
| (-)-Nicotine | [3H]ABT-418 | α4β2 | 0.8 ± 0.1 | [2] |
| (-)-Cytisine | [3H]ABT-418 | α4β2 | 0.2 ± 0.1 | [2] |
| (±)-Epibatidine | [3H]ABT-418 | α4β2 | 0.05 ± 0.01 | [2] |
| Dihydro-β-erythroidine | [3H]ABT-418 | α4β2 | 32 ± 1.5 | [2] |
ABT-418 displays a high affinity for the α4β2 receptor, comparable to that of other potent nicotinic agonists. Notably, it shows significantly lower affinity for other receptor systems, highlighting its selectivity.[4]
Functional Activity
The agonist activity of ABT-418 at nAChRs has been characterized through various in vitro and in vivo functional assays. These studies have elucidated its potency in activating cholinergic channels and modulating neurotransmitter release.
In Vitro Functional Potency
The potency of ABT-418 as a functional agonist is typically quantified by its half-maximal effective concentration (EC50).
| Assay | Preparation | Parameter | EC50 (nM) | Reference |
| [3H]-Dopamine Release | Rat striatal slices | Dopamine (B1211576) Release | 380 | [4] |
| Cholinergic Channel Current Activation | PC12 cells (patch clamp) | Channel Current | 209,000 | [4] |
| 86Rb+ Flux | Mouse thalamic synaptosomes | Ion Flux | Equip. to (-)-Nicotine | [4] |
| Activation of nAChR subtypes | Xenopus oocytes | Channel Current | α4β2: ~6,000 | [8] |
| α2β2: ~11,000 | [8] | |||
| α3β4: ~188,000 | [8] |
While ABT-418 is a full agonist at the α4β2 nAChR, its potency varies depending on the specific functional measure and the expression system used.[4][9] For instance, it is approximately 10-fold less potent than (-)-nicotine in stimulating [3H]-dopamine release from rat striatal slices.[4]
In Vivo Effects
Preclinical studies in animal models have demonstrated the cognitive-enhancing and anxiolytic effects of ABT-418. It has shown efficacy in models of learning and memory and has been investigated for its potential in treating Attention Deficit Hyperactivity Disorder (ADHD) and Alzheimer's disease.[3][10][11] A pilot clinical trial in adults with ADHD indicated that ABT-418 may be a useful therapeutic agent, particularly for improving symptoms of inattention.[1][12][13]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological profile of compounds like ABT-418.
Radioligand Binding Assay ([3H]cytisine)
This protocol outlines a standard procedure for determining the binding affinity of ABT-418 to nAChRs in rat brain tissue.
[3H]-Dopamine Release Assay
This assay measures the ability of ABT-418 to stimulate the release of dopamine from brain tissue, a key functional outcome of nAChR activation in the striatum.
Signaling Pathways
Activation of α4β2 nAChRs by ABT-418 initiates a cascade of intracellular events. The primary mechanism involves the opening of the ligand-gated ion channel, leading to an influx of cations, primarily Na+ and Ca2+. This depolarization can trigger various downstream effects, including the activation of voltage-gated calcium channels and the release of neurotransmitters.
Conclusion
ABT-418 is a selective α4β2 neuronal nicotinic acetylcholine receptor agonist with a well-characterized pharmacological profile. Its high affinity for this receptor subtype, coupled with its functional efficacy in modulating neurotransmitter release and its cognitive-enhancing effects in preclinical and clinical studies, underscore its potential as a therapeutic agent. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of cholinergic pharmacology and drug development, facilitating further investigation into the therapeutic promise of selective nAChR agonists. The continued exploration of compounds like ABT-418 is crucial for advancing our understanding of cholinergic systems and developing novel treatments for a range of neurological and psychiatric disorders.
References
- 1. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Release of 3H-dopamine and analogous monoamines from rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABT-418 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. axolbio.com [axolbio.com]
- 9. abt-418 - Wikidata [wikidata.org]
- 10. Patch Clamp Protocol [labome.com]
- 11. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABT-418 hydrochloride | TargetMol [targetmol.com]
- 13. rgd.mcw.edu [rgd.mcw.edu]
Early Research on ABT-418 Hydrochloride for Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-418 hydrochloride is a novel cholinergic channel activator that was the subject of early research for its potential therapeutic application in Alzheimer's disease. This compound acts as a selective agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), a target of significant interest in neurodegenerative disorders due to the known cholinergic deficits in Alzheimer's disease. This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on ABT-418, with a focus on its pharmacological profile, efficacy in animal models, and initial human studies.
Core Pharmacology and Mechanism of Action
ABT-418 is an isoxazole (B147169) analog of nicotine (B1678760) and demonstrates a high affinity for the α4β2 subtype of nAChRs.[1][2] Its mechanism of action is centered on the activation of these receptors, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the modulation of neurotransmitter release. The selective activation of central nAChRs by ABT-418 was considered a promising strategy to enhance cholinergic transmission and thereby improve cognitive function in Alzheimer's disease patients.[3][4][5]
Signaling Pathways
The activation of α4β2 nAChRs by agonists like ABT-418 is linked to several intracellular signaling cascades that are crucial for neuronal survival and synaptic plasticity. These pathways are thought to mediate the nootropic and neuroprotective effects observed in preclinical studies.
Figure 1: Hypothesized signaling pathway of ABT-418 via α4β2 nAChR activation.
Quantitative Data Summary
The following tables summarize the key quantitative data from early in vitro and in vivo studies of ABT-418.
Table 1: In Vitro Binding Affinities and Potencies of ABT-418
| Receptor/Assay | Parameter | Value | Species | Reference |
| [³H]Cytisine Binding (nAChR) | Ki | 3 nM | Rat Brain | [6] |
| [³H]ABT-418 Binding (α4β2 nAChR) | KD | 2.85 ± 0.14 nM | Rat Brain | [7] |
| α4β2 nAChR-transfected M10 cells | Ki (major site) | 68.6 nM | Human | [8] |
| α4β2 nAChR-transfected M10 cells | Ki (minor site) | 0.86 nM | Human | [8] |
| α4β2 nAChR (expressed in oocytes) | EC₅₀ | ~6 µM | Rat | [9] |
| α2β2 nAChR (expressed in oocytes) | EC₅₀ | ~11 µM | Rat | [9] |
| α3β4 nAChR (expressed in oocytes) | EC₅₀ | ~188 µM | Rat | [9] |
| [³H]Dopamine Release (Striatal Slices) | EC₅₀ | 380 nM | Rat | [6] |
| Cholinergic Channel Currents (PC12 cells) | EC₅₀ | 209 µM | - | [6] |
Table 2: Preclinical In Vivo Efficacy of ABT-418
| Animal Model | Test | Dose | Effect | Reference |
| Septal-lesioned Rats | Morris Water Maze | 0.19 and 1.9 µmol/kg, i.p. | Attenuated lesion-induced deficits | [10] |
| Intact Rats | Sustained Attention Task | 0.04, 0.13, 0.39 mg/kg | Enhanced performance | [11] |
| Mice | Contextual Fear Conditioning | 0.26 mg/kg | Enhanced acquisition | [12] |
Table 3: Early Clinical Trial Data in Alzheimer's Disease
| Study Population | Design | Doses | Key Cognitive Endpoints | Outcome | Reference |
| 6 subjects with moderate AD | Double-blind, within-subjects, repeated-measures | 6, 12, and 23 mg over 6h | Verbal learning (total recall, recall failure), Spatial learning and memory | Significant improvements in total recall and decline in recall failure | [13] |
Experimental Protocols
In Vitro Characterization
[³H]Cytisine Binding Assay
-
Objective: To determine the binding affinity of ABT-418 to nAChRs.
-
Methodology:
-
Rat brain tissue is homogenized and centrifuged to prepare crude membrane fractions.
-
Membranes are incubated with a fixed concentration of [³H]cytisine (a high-affinity nAChR ligand) and varying concentrations of ABT-418.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).
-
After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The Ki value is calculated using the Cheng-Prusoff equation.[6]
-
[³H]Dopamine Release Assay
-
Objective: To assess the functional activity of ABT-418 in stimulating neurotransmitter release.
-
Methodology:
-
Slices of rat striatum are prepared and incubated with [³H]dopamine to allow for its uptake into dopaminergic nerve terminals.
-
The slices are then superfused with a physiological buffer.
-
Fractions of the superfusate are collected at regular intervals to establish a baseline of [³H]dopamine release.
-
ABT-418 at various concentrations is added to the superfusion buffer to stimulate release.
-
The radioactivity in the collected fractions is measured to determine the amount of [³H]dopamine released.
-
The EC₅₀ value is calculated from the concentration-response curve.[6]
-
In Vivo Behavioral Testing
Morris Water Maze in Septal-Lesioned Rats
-
Objective: To evaluate the effect of ABT-418 on spatial learning and memory deficits, a model relevant to Alzheimer's disease.
-
Methodology:
-
Lesioning: Rats receive bilateral lesions of the medial septum, which disrupts cholinergic input to the hippocampus. Sham-operated animals serve as controls.
-
Apparatus: A circular pool filled with opaque water, with a submerged platform hidden from view. Distal cues are placed around the room for spatial navigation.
-
Training: Rats are given a series of trials to find the hidden platform. The starting position is varied for each trial. The time to find the platform (escape latency) and the path taken are recorded.
-
Drug Administration: ABT-418 or vehicle is administered intraperitoneally (i.p.) before the training sessions.
-
Probe Trial: After training, the platform is removed, and the rat is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[10][14]
-
Figure 2: Experimental workflow for the Morris water maze test with ABT-418.
Early Clinical Development and Outcomes
A pilot clinical trial was conducted in a small group of patients with moderate Alzheimer's disease to assess the acute cognitive effects of ABT-418.[13] The study utilized a double-blind, placebo-controlled, within-subjects design, where each participant received placebo and three different doses of ABT-418. The results showed statistically significant improvements in verbal learning and memory tasks, specifically in total recall and a reduction in recall failures.[13] While these findings were promising, it is important to note that this was a small-scale, acute-dosing study. The most frequently reported adverse effects in broader clinical testing, including studies for other indications like ADHD, were dizziness and nausea.[15][16] The progression of ABT-418 to later-stage clinical trials for Alzheimer's disease was ultimately halted, and it is unclear if the compound itself will be further developed.[2]
Figure 3: Logical relationship of ABT-418's development for Alzheimer's disease.
Conclusion
The early research on this compound provided valuable insights into the potential of selective α4β2 nAChR agonists as a therapeutic strategy for Alzheimer's disease. The preclinical data demonstrated its ability to enhance cognitive function in animal models of the disease. The pilot clinical trial offered preliminary evidence of cognitive benefits in patients. Although the development of ABT-418 for Alzheimer's disease did not proceed to market, the foundational research laid the groundwork for the continued exploration of nicotinic acetylcholine receptors as a target for novel drug development in neurodegenerative disorders. The challenges encountered, including the side effect profile, have informed the development of next-generation compounds with improved selectivity and tolerability.
References
- 1. Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer’s and Parkinson’s Diseases - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ABT-418 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. Nicotinic acetylcholine receptor signalling: roles in Alzheimer's disease and amyloid neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation and inhibition of rat neuronal nicotinic receptors by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of ABT-418, a novel cholinergic channel ligand, on place learning in septal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of sustained attention performance by the nicotinic acetylcholine receptor agonist ABT-418 in intact but not basal forebrain-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The enhancement of contextual fear conditioning by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychiatryonline.org [psychiatryonline.org]
- 16. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ABT-418 Hydrochloride in Preclinical and Clinical Models of Attention-Deficit/Hyperactivity Disorder: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning or development. While the pathophysiology of ADHD is complex and not fully elucidated, dysregulation of catecholaminergic systems, particularly dopamine (B1211576) and norepinephrine (B1679862) in the prefrontal cortex, is a key feature. Standard treatments often target these pathways. Emerging research has explored the role of the cholinergic system, specifically nicotinic acetylcholine (B1216132) receptors (nAChRs), as a potential therapeutic target. This technical guide provides an in-depth investigation into the role of ABT-418 hydrochloride, a selective nAChR agonist, in both animal and human models of ADHD.
Mechanism of Action of this compound
ABT-418 is a potent and selective agonist for central nervous system (CNS) neuronal nicotinic receptors, with a high affinity for the α4β2 subtype.[1][2] These receptors are ligand-gated ion channels that, upon activation, lead to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[3] In the context of ADHD, the therapeutic potential of ABT-418 is believed to stem from its ability to modulate the release of key neurotransmitters. Activation of nAChRs, particularly in the prefrontal cortex, can enhance the release of dopamine and norepinephrine, thereby addressing the catecholaminergic deficits associated with the disorder.[4][5]
Preclinical Evidence in an Animal Model of ADHD
A key animal model for ADHD is the spontaneously hypertensive rat (SHR), which exhibits behavioral characteristics analogous to human ADHD, such as hyperactivity, impulsivity, and deficits in sustained attention.
Experimental Protocol: Morris Water Maze in Spontaneously Hypertensive Rats
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. The protocol employed in the study by Guo et al. (2012) can be summarized as follows:
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water (using a non-toxic substance like powdered milk or tempura paint) maintained at a temperature of 22-25°C. A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool.[6][7]
-
Acquisition Phase: Rats are subjected to a series of training trials over several days. In each trial, the rat is placed into the pool from one of several randomized starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the rat fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.[8]
-
Probe Trial: Following the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool. The rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.[7]
-
Drug Administration: In the study by Guo et al. (2012), this compound was administered to the SHR model.
Quantitative Data from Animal Studies
A comparative study investigated the effects of ABT-418 and methylphenidate on spatial memory in the SHR model. While specific escape latencies and time-in-quadrant data are not detailed in the abstract, the key findings are summarized below.
| Treatment Group | Key Findings on Spatial Memory | Impact on nAChR Subunit Expression |
| This compound | Significantly improved spatial memory in the Morris water maze. | Significantly enhanced the expression of cortical α4 and β2 nAChR subunits and the hippocampal α4 subunit. |
Clinical Evidence in Adults with ADHD
A pilot clinical trial conducted by Wilens et al. (1999) investigated the efficacy and safety of ABT-418 in adults diagnosed with ADHD.[1][9][10]
Experimental Protocol: Double-Blind, Placebo-Controlled, Crossover Trial
-
Study Design: The study employed a rigorous double-blind, placebo-controlled, randomized, crossover design. This design minimizes bias as each participant serves as their own control.[1][9][10]
-
Participants: The study enrolled adults who met the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition (DSM-IV) criteria for ADHD.[1][9][10]
-
Intervention: Participants received ABT-418 via a transdermal patch at a dose of 75 mg/day and a matching placebo patch. The trial consisted of two 3-week treatment periods separated by a 1-week washout period to minimize carryover effects.[1][9][10]
-
Outcome Measures: The primary outcomes were the proportion of subjects considered improved and the reduction in scores on an ADHD symptom checklist based on the 18 DSM-IV criteria for ADHD.[1][11][12]
Quantitative Data from the Adult ADHD Clinical Trial
The results of this pilot study demonstrated the potential of ABT-418 in treating adult ADHD.
| Outcome Measure | ABT-418 Treatment | Placebo Treatment |
| Proportion of Subjects Improved | 40% | 13% |
| Reduction in ADHD Symptom Checklist Scores | 28% | 15% |
The study also noted that individuals with symptoms more reflective of inattention responded more robustly to ABT-418 treatment.[1]
Signaling Pathways and Logical Relationships
The therapeutic effects of ABT-418 in ADHD models are rooted in its interaction with nAChRs and the subsequent modulation of downstream signaling cascades and neurotransmitter systems.
ABT-418 Experimental Workflow in ADHD Research
Proposed Signaling Pathway of ABT-418 in the Prefrontal Cortex
ABT-418, by acting as an agonist at presynaptic α4β2 nAChRs on dopaminergic and noradrenergic nerve terminals in the prefrontal cortex, is hypothesized to facilitate the release of dopamine and norepinephrine. This increased catecholaminergic tone is thought to ameliorate the core symptoms of ADHD.
Downstream Signaling of Nicotinic Acetylcholine Receptors
The activation of nAChRs, such as the α4β2 and α7 subtypes, initiates intracellular signaling cascades that can have broader effects on neuronal function and survival.
Conclusion
The investigation of this compound in both preclinical and clinical models of ADHD provides compelling evidence for the role of the cholinergic system, specifically nAChRs, as a viable therapeutic target. In the SHR animal model, ABT-418 demonstrated efficacy in improving spatial memory, a cognitive domain often impaired in ADHD. Furthermore, the upregulation of cortical nAChR subunits suggests a potential neuroplastic mechanism of action. The pilot clinical trial in adults with ADHD further supports the therapeutic potential of ABT-418, showing a significant reduction in ADHD symptoms, particularly those related to inattention. The mechanism is thought to involve the modulation of dopamine and norepinephrine release in the prefrontal cortex via presynaptic nAChR activation. While further research with larger and longer-duration clinical trials is warranted, the data presented in this guide highlight the promise of nAChR agonists like ABT-418 as a novel therapeutic strategy for ADHD.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Nicotinic α4β2 Cholinergic Receptor Influences on Dorsolateral Prefrontal Cortical Neuronal Firing during a Working Memory Task - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 4. Pharmacological characterization of dopamine, norepinephrine and serotonin release in the rat prefrontal cortex by neuronal nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different nicotinic acetylcholine receptor subtypes mediating striatal and prefrontal cortical [3H]dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 10. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. Assessing adult ADHD using a self-report symptom checklist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole Hydrochloride (ABT-418): A Technical Guide
Introduction
(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole hydrochloride, designated as ABT-418, is a synthetic, orally bioavailable, and centrally acting compound developed by Abbott Laboratories. It is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for the α4β2 subtype. As an analog of nicotine, ABT-418 was designed to retain the pro-cognitive and anxiolytic effects of nicotinic stimulation while minimizing the adverse peripheral side effects associated with broader nAChR activation. This technical guide provides an in-depth overview of the discovery of ABT-418, detailing its synthesis, pharmacological characterization, and the key experimental findings that have defined its profile as a potential therapeutic agent for cognitive and neurological disorders such as Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD).
Chemical Synthesis
The enantiomerically-pure synthesis of (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole is crucial for its specific pharmacological activity. A patented method outlines a high-yield process starting from (S)-pyroglutamic acid. The synthesis involves the conversion of a suitably protected pyrrolidine (B122466) or 2-oxopyrrolidine intermediate into a compound with a keto-oxime group. This β-keto oxime intermediate is then cyclized and dehydrated to form the final isoxazole (B147169) product.
Methodological & Application
Dissolving ABT-418 Hydrochloride for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution of ABT-418 hydrochloride for use in in vitro cell culture experiments. ABT-418 is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and has been investigated for its potential therapeutic effects in neurological disorders such as Alzheimer's disease and ADHD.[1][2] Proper preparation of this compound is critical for obtaining accurate and reproducible experimental results.
Compound Information and Solubility
This compound is a water-soluble compound, but for cell culture applications, it is often recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to ensure sterility and avoid microbial growth.[3][4] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₅ClN₂O | [5] |
| Molecular Weight | 202.68 g/mol | [5] |
| Solubility in Water | 100 mg/mL (493.39 mM) | [3] |
| Recommended Solvent for Stock Solution | DMSO | [4] |
| Recommended Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [3][6] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
-
0.22 µm sterile syringe filter (if preparing an aqueous stock solution)
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This is the recommended protocol for most cell culture applications.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM, 50 mM, or 100 mM). Use the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[3]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][6]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Dilute the stock solution to the final desired working concentration in pre-warmed cell culture medium. It is recommended to perform serial dilutions to achieve a low final concentration.
-
DMSO Concentration Check: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%.[4] If it does, a vehicle control (medium with the same final concentration of DMSO) should be included in the experiment.
-
Mixing and Application: Gently mix the working solution and immediately add it to the cell cultures.
Protocol 3: Preparation of an Aqueous Stock Solution
While DMSO is generally preferred, an aqueous stock solution can be prepared.
-
Aseptic Technique: Work in a sterile environment.
-
Dissolution: Dissolve the weighed this compound powder in sterile, nuclease-free water or phosphate-buffered saline (PBS). Ultrasonic treatment may be required for complete dissolution.[3]
-
Sterilization: Sterilize the aqueous stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[3] This step is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot and store as described in Protocol 1.
Visualized Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of ABT-418
ABT-418 acts as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[7] Its binding to these receptors, particularly the α4β2 subtype, leads to the opening of the channel, allowing the influx of cations such as Na⁺ and Ca²⁺.[1][8] This influx causes depolarization of the neuronal membrane, leading to the activation of voltage-gated calcium channels and subsequent downstream signaling events, including the release of neurotransmitters.
Caption: Simplified signaling pathway of ABT-418.
References
- 1. ABT-418 - Wikipedia [en.wikipedia.org]
- 2. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. ABT-418 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 6. adooq.com [adooq.com]
- 7. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and inhibition of rat neuronal nicotinic receptors by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-418 Hydrochloride in Morris Water Maze Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ABT-418 hydrochloride in Morris water maze (MWM) studies, including what is known about its dose-response effects on spatial learning and memory. Detailed protocols for conducting such studies are also provided to facilitate experimental design and execution.
Introduction to this compound
ABT-418 is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a high affinity for the α4β2 subtype.[1] It has demonstrated cognitive-enhancing properties in various preclinical models, suggesting its potential as a therapeutic agent for cognitive deficits observed in conditions like Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD). The Morris water maze is a widely used behavioral assay to assess spatial learning and memory, making it a crucial tool for evaluating the efficacy of nootropic compounds like ABT-418.
Data Presentation: this compound Dose-Response in Morris Water Maze
Comprehensive dose-response data for this compound in the Morris water maze is limited in publicly available literature. However, key studies have identified effective doses for improving cognitive performance in rodent models.
Table 1: Summary of Effective Doses of ABT-418 in Rodent Spatial Memory Tasks
| Animal Model | Dosing Regimen | Route of Administration | Observed Effect in Morris Water Maze | Reference |
| Septal-lesioned rats | 0.19 µmol/kg | Intraperitoneal (i.p.) | Significantly attenuated lesion-induced deficits in a spatial discrimination version of the MWM. | [1] |
| Septal-lesioned rats | 1.9 µmol/kg | Intraperitoneal (i.p.) | Significantly attenuated lesion-induced deficits in a spatial discrimination version of the MWM. | [1] |
Note: The available data indicates efficacy at the tested doses but does not provide a full dose-response curve with corresponding escape latencies or other detailed MWM parameters. Researchers are encouraged to perform dose-finding studies within and around this range to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
This section outlines a detailed protocol for a dose-response study of this compound in the Morris water maze, based on established methodologies.
Morris Water Maze Experimental Protocol
1. Materials and Apparatus:
-
Morris Water Maze: A circular pool (typically 1.5-2.0 meters in diameter for rats) filled with water made opaque with non-toxic white tempera paint or milk powder.
-
Escape Platform: A platform submerged 1-2 cm below the water surface.
-
Visual Cues: Various prominent, high-contrast visual cues placed around the maze.
-
Tracking System: A video camera mounted above the maze connected to a computer with tracking software to record the animal's swim path, escape latency, distance traveled, and time spent in each quadrant.
-
This compound: To be dissolved in an appropriate vehicle (e.g., sterile saline).
-
Animal Model: Rats (e.g., Wistar or Sprague-Dawley) or mice. For studies on cognitive deficits, models such as septal-lesioned rats can be used.
2. Experimental Design for Dose-Response Study:
-
Groups:
-
Vehicle control group
-
Multiple ABT-418 dose groups (e.g., 0.1, 0.3, 1.0, 3.0 µmol/kg, i.p., based on effective doses from the literature).
-
(Optional) Positive control group (e.g., another known cognitive enhancer).
-
-
Administration: this compound or vehicle is typically administered 15-30 minutes before the first trial of each daily session.
3. Experimental Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least one hour before the first trial each day.
-
Habituation (Day 0): Place each animal in the pool for 60 seconds without the platform to allow for habituation to the maze.
-
Acquisition Phase (Days 1-5):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-randomly selected start locations (North, South, East, West).
-
Allow the animal to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds.
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to observe the visual cues.
-
Record the escape latency (time to find the platform), path length, and swim speed for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start location.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path.
-
4. Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length across training days using a two-way repeated-measures ANOVA, with treatment group as the between-subjects factor and training day as the within-subjects factor.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings using a one-way ANOVA, followed by post-hoc tests (e.g., Tukey's or Dunnett's) to compare the dose groups to the vehicle control.
Mandatory Visualizations
Signaling Pathway of ABT-418
References
Application Notes and Protocols: Utilizing ABT-418 Hydrochloride in the Elevated Plus Maze for Anxiety Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
ABT-418 hydrochloride is a potent and selective agonist for certain subtypes of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating nootropic, neuroprotective, and anxiolytic properties.[1] This document provides detailed application notes and protocols for utilizing ABT-418 in the elevated plus maze (EPM), a widely used behavioral assay to assess anxiety-like behavior in rodents.[2][3] The anxiolytic-like effects of ABT-418 are mediated by its interaction with nAChRs, offering a valuable tool for investigating the role of the cholinergic system in anxiety.
Mechanism of Action
ABT-418 is an agonist at neural nicotinic acetylcholine receptors, with high affinity for the α4β2, α7/5-HT3, and α2β2 subtypes.[1] Its anxiolytic effects are attributed to the activation of these receptors in the brain. This activity can be blocked by mecamylamine, a centrally acting nAChR channel blocker, confirming the cholinergic mechanism of action.[4] The selectivity of ABT-418 for specific nAChR subtypes may contribute to its anxiolytic effects with a potentially favorable side-effect profile compared to non-selective nicotinic agonists like nicotine.[5]
Data Presentation
The anxiolytic-like effects of this compound have been demonstrated in the elevated plus maze in rats. A significant increase in the time spent in the open arms of the maze is observed following administration of ABT-418, indicating a reduction in anxiety-like behavior.
| Compound | Dose (µmol/kg, i.p.) | Time Spent in Open Arms (% of Control) | Reference |
| Vehicle | - | 100% | [4] |
| ABT-418 | 0.62 | Significant Increase | [4] |
| Diazepam | - | - | [4] |
| Ondansetron (B39145) | - | - | [4] |
Note: The referenced study indicates that ABT-418 was found to be 6-fold more potent than diazepam and 1.6-fold more potent than ondansetron in this assay.[4] Oral administration of ABT-418 in rats also produced anxiolytic-like effects at doses of 10-30 µmol/kg.[4]
Experimental Protocols
This section provides a detailed protocol for assessing the anxiolytic effects of this compound in rodents using the elevated plus maze.
Materials
-
This compound
-
Saline solution (0.9% NaCl)
-
Elevated plus maze apparatus (for rats or mice)
-
Animal subjects (e.g., Wistar rats, C57BL/6 mice)
-
Syringes and needles for intraperitoneal (i.p.) or oral (p.o.) administration
-
Video tracking software (optional, but recommended for accurate data collection)
-
Cleaning solution (e.g., 70% ethanol)
Pre-Experimental Procedures
-
Animal Acclimation: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimation to the housing facility before any experimental procedures.
-
Handling: Handle the animals for a few minutes each day for 3-5 days leading up to the experiment to reduce stress associated with handling.[2]
-
Habituation to Testing Room: On the day of the experiment, bring the animals to the testing room at least 45-60 minutes before the start of the EPM test to allow for habituation to the new environment.[2][6]
Drug Preparation and Administration
-
Preparation of ABT-418 Solution: Dissolve this compound in sterile 0.9% saline to the desired concentrations. For example, to achieve a dose of 0.62 µmol/kg in a 250g rat with an injection volume of 1 ml/kg, the concentration would be 0.62 µmol/ml.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the prepared ABT-418 solution or vehicle (saline) intraperitoneally. The anxiolytic effect of ABT-418 has been observed to persist for up to 60 minutes after injection.[4] A common pre-treatment time is 15-30 minutes before the EPM test.
-
Oral (p.o.) Administration: For oral administration, use an appropriate gavage needle.
-
Elevated Plus Maze Procedure
-
Apparatus Setup: Ensure the elevated plus maze is clean and dry before each trial. The maze should be elevated from the floor and consist of two open arms and two closed arms of equal dimensions.[3]
-
Testing Conditions: Maintain consistent lighting and noise levels throughout the experiment.[6] Dim lighting is often preferred to reduce baseline anxiety.
-
Animal Placement: Gently place the animal on the central platform of the maze, facing one of the closed arms.[2]
-
Data Collection: Start the recording (manual or with video tracking software) immediately after placing the animal on the maze. Allow the animal to explore the maze for a standard duration, typically 5 minutes.[3]
-
Parameters to Measure:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total number of arm entries
-
-
Post-Trial: After the test duration, carefully remove the animal from the maze and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with a cleaning solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[6]
Visualizations
Signaling Pathway of ABT-418
Caption: Signaling pathway of ABT-418 at the synapse.
Experimental Workflow for EPM with ABT-418
Caption: Experimental workflow for the EPM test with ABT-418.
References
- 1. Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like effects of the novel cholinergic channel activator ABT-418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 4. The enhancement of contextual fear conditioning by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 6. conductscience.com [conductscience.com]
ABT-418 Hydrochloride: Application Notes and Protocols for Patch-Clamp Studies on nAChR Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-418 hydrochloride is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). As a structural analog of nicotine, it displays a favorable profile with cognition-enhancing and anxiolytic effects, making it a valuable tool for investigating the physiological and pathological roles of nAChRs. This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology studies to characterize its effects on nAChR channels.
Data Presentation
The following tables summarize the quantitative pharmacological data of ABT-418 on various nAChR subtypes.
Table 1: Binding Affinity of ABT-418 for nAChR Subtypes
| nAChR Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |
| α4β2 | [³H]Cytisine | Rat brain membranes | 3 | [1] |
| α4β2 (major site) | [³H]Nicotine / [³H]Cytisine | Human temporal cortex | 68.6 | [2] |
| α4β2 (minor site) | [³H]Nicotine / [³H]Cytisine | Human temporal cortex | 0.86 | [2] |
| Putative α4β2 | [³H]ABT-418 | Rat brain membranes | - | [3] |
Table 2: Potency (EC₅₀) of ABT-418 at nAChR Subtypes
| nAChR Subtype | Cell Type/System | Assay | EC₅₀ (µM) | Reference |
| α4β2 | Xenopus oocytes | Two-electrode voltage clamp | 6 | [4] |
| α2β2 | Xenopus oocytes | Two-electrode voltage clamp | 11 | [4] |
| α3β4 | Xenopus oocytes | Two-electrode voltage clamp | 188 | [4] |
| General Neuronal nAChRs | PC12 cells | Patch-clamp | 209 | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording in HEK293 Cells Expressing Human nAChRs
This protocol is adapted from studies on HEK293 cells stably expressing specific human nAChR subunits.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: For transient expression, transfect cells with plasmids containing the cDNAs for the desired human nAChR α and β subunits using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells. For stable cell lines, select transfected cells using an appropriate antibiotic.
-
Plating for Electrophysiology: 24-48 hours post-transfection, plate the cells at a low density onto glass coverslips pre-coated with poly-L-lysine.
2. Solutions and Reagents:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C. Dilute to the final desired concentration in the extracellular solution on the day of the experiment.
3. Electrophysiological Recording:
-
Apparatus: Use a standard patch-clamp setup including an inverted microscope, micromanipulator, amplifier, and data acquisition system.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording Procedure:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution at a rate of 1-2 mL/min.
-
Identify a transfected cell (e.g., GFP-positive).
-
Approach the cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply ABT-418 using a fast perfusion system to elicit nAChR-mediated currents. Apply for a short duration (e.g., 1-2 seconds) to minimize desensitization.
-
Record the inward currents. To construct a dose-response curve, apply a range of ABT-418 concentrations.
-
4. Data Analysis:
-
Measure the peak amplitude of the inward current at each concentration of ABT-418.
-
Normalize the responses to the maximal response.
-
Fit the concentration-response data to the Hill equation to determine the EC₅₀ and Hill coefficient.
Protocol 2: General Protocol for Whole-Cell Patch-Clamp Recording in PC12 Cells
This protocol provides a general framework for studying native nAChRs in PC12 cells.
1. Cell Culture:
-
Cell Line: PC12 (rat pheochromocytoma) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation (Optional): To enhance neuronal characteristics and nAChR expression, differentiate PC12 cells by treating with Nerve Growth Factor (NGF, 50-100 ng/mL) for 5-7 days.
-
Plating for Electrophysiology: Plate cells on collagen-coated glass coverslips.
2. Solutions and Reagents:
-
Use the same extracellular and intracellular solutions as described in Protocol 1.
-
Prepare this compound stock solution as described in Protocol 1.
3. Electrophysiological Recording:
-
Follow the same general procedure as outlined in Protocol 1 for whole-cell patch-clamp recording.
-
PC12 cells endogenously express several nAChR subtypes, primarily α3, α5, α7, β2, and β4 subunits. The recorded currents will represent the combined activity of these subtypes.
4. Data Analysis:
-
Analyze the data as described in Protocol 1. Note that the EC₅₀ value obtained will be an apparent potency for the mixture of nAChR subtypes present.
Visualizations
Signaling Pathways
Activation of nAChRs by agonists like ABT-418 leads to the influx of cations, primarily Na⁺ and Ca²⁺. The resulting membrane depolarization and increase in intracellular Ca²⁺ can trigger various downstream signaling cascades.
Caption: Signaling pathway initiated by ABT-418 binding to nAChRs.
Experimental Workflow
The following diagram illustrates the general workflow for a patch-clamp experiment using ABT-418.
Caption: Experimental workflow for patch-clamp studies with ABT-418.
References
- 1. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and inhibition of rat neuronal nicotinic receptors by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3H]cytisine Binding Assay with ABT-418 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of ABT-418 hydrochloride with nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 subtype, using [3H]cytisine as the radioligand. ABT-418 is a potent and selective agonist at neuronal nAChRs, while [3H]cytisine is a high-affinity radioligand for the same receptors.[1] This assay is crucial for determining the binding affinity (Ki) of ABT-418 and other related compounds, providing valuable data for drug discovery and development programs targeting nAChRs.
The protocol outlines the necessary reagents, equipment, and step-by-step procedures for membrane preparation, the binding assay itself, and subsequent data analysis. Additionally, visual representations of the experimental workflow and the relevant nAChR signaling pathway are provided to enhance understanding.
Data Presentation
The following tables summarize the binding affinities of [3H]cytisine and the competitive binding parameters of ABT-418 at nAChRs, compiled from various studies.
Table 1: Binding Affinity of [3H]cytisine for nAChRs
| Radioligand | Receptor Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]cytisine | Rat brain homogenates | < 1 | - | [1] |
| [3H]cytisine | Rat whole-brain membrane | 0.15 | 99 | [2] |
| [3H]cytisine | Human brain membrane | - | - | [3] |
| [3H]cytisine | HEK 293 cells (human α4β2) | 0.3 | - | [4] |
Table 2: Competitive Binding of this compound against [3H]cytisine
| Competitor | Radioligand | Receptor Source | Ki (nM) | Reference |
| ABT-418 | [3H]cytisine | Human temporal cortex | 68.6 (major site), 0.86 (minor site) | |
| ABT-418 | [3H]nicotine | M10 cells (α4β2 nAChR) | - |
Experimental Protocols
Protocol 1: Membrane Preparation from Rat Brain
This protocol describes the preparation of crude synaptic membranes from rat brain tissue, which serves as the source of nAChRs for the binding assay.
Materials:
-
Whole rat brains
-
Ice-cold Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing a protease inhibitor cocktail
-
Centrifuge and rotor capable of high speeds
-
Glass-Teflon homogenizer
-
Bradford assay reagents for protein quantification
Procedure:
-
Dissect rat brains on ice and place them in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer with 10-12 strokes at 800 rpm.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge it at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension steps one more time to wash the membranes.
-
After the final centrifugation, resuspend the membrane pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using the Bradford assay.
-
Store the membrane aliquots at -80°C until use.
Protocol 2: [3H]cytisine Competitive Binding Assay
This protocol details the steps for performing the competitive binding assay to determine the inhibitory constant (Ki) of this compound.
Materials:
-
Prepared rat brain membranes
-
[3H]cytisine (specific activity ~20-40 Ci/mmol)
-
This compound
-
Nicotine (B1678760) (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: Perform the assay in triplicate in a 96-well microplate. The final assay volume is typically 250 µL.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]cytisine (at a final concentration near its Kd, e.g., 1 nM), and 150 µL of the membrane preparation (containing 50-100 µg of protein).
-
Non-specific Binding: Add 50 µL of a high concentration of nicotine (e.g., 100 µM final concentration), 50 µL of [3H]cytisine, and 150 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound (typically ranging from 10-11 M to 10-5 M), 50 µL of [3H]cytisine, and 150 µL of the membrane preparation.
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[5]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM from wells with excess nicotine) from the total binding (CPM from wells with only [3H]cytisine).
-
For the competition experiment, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of ABT-418 that inhibits 50% of the specific [3H]cytisine binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of [3H]cytisine used in the assay.
-
Kd is the dissociation constant of [3H]cytisine for the nAChRs.
-
Mandatory Visualization
Caption: Experimental workflow for the [3H]cytisine competitive binding assay with ABT-418.
Caption: Simplified signaling pathway of the α4β2 nicotinic acetylcholine receptor.
References
- 1. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]cytisine binding to human brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytisine binds with similar affinity to nicotinic alpha4beta2 receptors on the cell surface and in homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Measuring Dopamine Release with ABT-418 Hydrochloride in Striatal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for investigating the effects of ABT-418 hydrochloride, a selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, on dopamine (B1211576) release in ex vivo striatal slices. The striatum, a key component of the basal ganglia, is densely innervated by dopaminergic neurons and plays a crucial role in motor control, reward, and cognition. Nicotinic acetylcholine receptors located on dopaminergic terminals modulate the release of dopamine.[1][2][3] ABT-418, with its selectivity for the α4β2 nAChR subtype, offers a valuable tool to probe the specific role of these receptors in dopamine neurotransmission.[4][5]
The primary technique detailed in these notes is fast-scan cyclic voltammetry (FSCV), a powerful electrochemical method for real-time measurement of dopamine release and uptake dynamics in brain tissue.[6] This document outlines the necessary protocols for striatal slice preparation, FSCV recordings, and data analysis, along with expected outcomes based on the known pharmacology of ABT-418.
Data Presentation
While specific concentration-response data for ABT-418 in striatal slices is not extensively published, its pharmacological profile relative to nicotine (B1678760) provides a basis for expected outcomes. ABT-418 has been shown to be approximately 3-fold less potent than nicotine in activating dopamine-containing neurons in the ventral tegmental area (VTA).[7] Another related α4β2 nAChR agonist, ABT-089, was found to be about 25-fold less potent and 70% as efficacious as nicotine in inducing dopamine release from striatal slices.[8] Based on this, the following tables summarize the expected and comparative effects.
Table 1: Expected Efficacy and Potency of ABT-418 on Dopamine Release in Striatal Slices (Relative to Nicotine)
| Compound | Target Receptor | Expected Relative Potency (vs. Nicotine) | Expected Relative Efficacy (vs. Nicotine) | Reference |
| This compound | α4β2 nAChR | ~3-fold less potent | Full agonist, potentially lower than nicotine | [7] |
| Nicotine | Non-selective nAChR agonist | - | - | [8] |
Table 2: Example Experimental Data Structure for ABT-418 Effects on Evoked Dopamine Release
| ABT-418 Concentration (µM) | Peak Evoked Dopamine Concentration (µM) (Mean ± SEM) | % Change from Baseline |
| 0 (Baseline) | 0% | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Experimental Protocols
Protocol 1: Acute Striatal Slice Preparation
This protocol describes the preparation of viable acute striatal slices from rodents for subsequent electrochemical recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthesia (e.g., isoflurane)
-
Guillotine
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dish on ice
Solutions:
-
Cutting Solution (NMDG-based): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. pH adjusted to 7.3-7.4 with HCl.
-
Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 2 mM CaCl2, 2 mM MgSO4, and 10 mM glucose.
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated cutting solution.
-
Mount the brain onto the vibratome stage.
-
Prepare coronal or sagittal slices (typically 300-400 µm thick) containing the striatum.
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen gas.
-
Allow slices to recover at 32-34°C for at least 30 minutes, and then maintain at room temperature for at least 1 hour before recording.
Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Measurement
This protocol details the use of FSCV to measure electrically evoked dopamine release in prepared striatal slices.
Materials:
-
FSCV recording system (e.g., potentiostat, headstage)
-
Carbon-fiber microelectrode (CFM)
-
Ag/AgCl reference electrode
-
Bipolar stimulating electrode
-
Micromanipulators
-
Recording chamber with perfusion system
-
This compound stock solution
-
aCSF
Procedure:
-
Transfer a recovered striatal slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 1-2 mL/min.
-
Position the carbon-fiber microelectrode and the stimulating electrode in the dorsal striatum using micromanipulators. The stimulating electrode should be placed approximately 100-200 µm from the recording electrode.
-
Apply a triangular waveform to the CFM (e.g., from -0.4 V to +1.3 V and back to -0.4 V at 400 V/s, repeated at 10 Hz) versus the Ag/AgCl reference electrode.
-
Deliver a single electrical pulse (e.g., 0.1-0.4 ms (B15284909) duration, 100-400 µA) through the stimulating electrode to evoke dopamine release.
-
Record the resulting current at the CFM. The oxidation of dopamine produces a characteristic cyclic voltammogram.
-
Establish a stable baseline of evoked dopamine release (stimulate every 2-5 minutes).
-
Prepare different concentrations of this compound in aCSF.
-
Bath-apply the ABT-418 solutions to the slice, starting with the lowest concentration.
-
Record the evoked dopamine release in the presence of each concentration of ABT-418 until a stable response is observed.
-
After the highest concentration, wash out the drug with aCSF to observe recovery.
Data Analysis:
-
Calibrate the CFM with known concentrations of dopamine to convert the recorded current into dopamine concentration.
-
Measure the peak height of the evoked dopamine signal to determine the maximum concentration of dopamine released.
-
Analyze the uptake kinetics of dopamine by fitting the decay phase of the signal to a Michaelis-Menten model.
-
Construct a concentration-response curve for ABT-418 by plotting the change in peak dopamine release against the log of the ABT-418 concentration.
Mandatory Visualizations
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. Striatal cholinergic transmission. Focus on nicotinic receptors’ influence in striatal circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. mdpi.com [mdpi.com]
- 6. The Neuronal Nicotinic Acetylcholine Receptors α4* and α6* Differentially Modulate Dopamine Release in Mouse Striatal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABT-418: discriminative stimulus properties and effect on ventral tegmental cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NEURONAL NICOTINIC RECEPTOR AGONISTS FOR THE TREATMENT OF ATTENTION-DEFICIT/HYPERACTIVITY DISORDER: FOCUS ON COGNITION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of ABT-418 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-418 hydrochloride is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting nootropic, neuroprotective, and anxiolytic properties.[1] It demonstrates high affinity for α4β2, α7, and α2β2 nAChR subtypes.[1] Due to its cognitive-enhancing and anxiolytic effects, ABT-418 has been investigated for its therapeutic potential in conditions such as Alzheimer's disease and ADHD.[1] This document provides detailed application notes and protocols for the intraperitoneal (i.p.) injection of this compound in rats for preclinical research.
Data Presentation
| Application | Rat Strain | Dosage (i.p.) | Key Findings | Reference |
| Anxiolytic Effects (Elevated Plus Maze) | Wistar | 0.62 µmol/kg | Increased time spent in open arms, indicating anxiolytic activity. Effect persisted for up to 60 minutes. | [2] |
| Spatial Memory Improvement (Morris Water Maze) | Spontaneously Hypertensive Rats (SHR) - ADHD model | 0.6 mg/kg daily for two weeks | Effectively improved spatial memory. | [3] |
| Attenuation of Nicotine (B1678760) Withdrawal-Induced Anxiety | Not Specified | 0.62 µmol/kg | Attenuated the anxiogenic-like effects of nicotine withdrawal. | [2] |
Signaling Pathway of ABT-418
ABT-418 primarily acts on α4β2 and α7 nicotinic acetylcholine receptors, which are ligand-gated ion channels. Upon binding, these receptors undergo a conformational change, leading to the influx of cations, primarily Ca²⁺ and Na⁺. This influx triggers a cascade of downstream signaling events that are crucial for neuronal function and survival.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be injected.
-
Weigh the this compound powder accurately using a calibrated analytical balance.
-
Dissolve the powder in a small volume of sterile saline or PBS in a sterile vial. This compound is water-soluble.
-
Vortex the solution until the powder is completely dissolved.
-
Adjust the final volume with sterile saline or PBS to achieve the desired final concentration.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile vial to ensure sterility.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage, protected from light.
Protocol for Intraperitoneal Injection in Rats
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Appropriately sized sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
Sterile gauze pads
-
Animal scale
Protocol:
-
Weigh the rat to accurately calculate the injection volume.
-
Gently restrain the rat. One common method is to hold the rat with its head and thorax in one hand, while the other hand supports the hindquarters. The abdomen should be facing upwards.
-
Locate the injection site. The preferred site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Disinfect the injection site with a sterile gauze pad soaked in 70% ethanol.
-
Draw the calculated volume of ABT-418 solution into a sterile syringe.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.
-
Aspirate slightly by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and re-insert at a different site.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.
-
Return the rat to its cage and monitor for any adverse reactions.
References
- 1. Brain Uptake of Neurotherapeutics after Intranasal versus Intraperitoneal Delivery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like effects of the novel cholinergic channel activator ABT-418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of the effects of ABT-418 and methylphenidate on spatial memory in an animal model of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
Transdermal Delivery of ABT-418 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-418 is a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, including Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD).[1] The transdermal delivery of ABT-418 hydrochloride offers a non-invasive method of administration, potentially providing sustained drug release, improved patient compliance, and reduced side effects compared to oral formulations. This document provides a summary of the available data from a pilot clinical trial investigating the transdermal delivery of this compound for the treatment of adults with ADHD, along with general experimental protocols relevant to the development and evaluation of such a transdermal system.
Mechanism of Action
ABT-418 acts as a potent agonist at α4β2 neuronal nicotinic acetylcholine receptors, and also shows high affinity for α7 and α2β2 subtypes.[1] Activation of these receptors in the central nervous system is thought to modulate the release of various neurotransmitters, including dopamine (B1211576) and acetylcholine, which play a crucial role in cognitive processes such as attention and memory.
Signaling Pathway of Nicotinic Acetylcholine Receptor (nAChR) Activation
Figure 1: Simplified signaling pathway of ABT-418 at neuronal nAChRs.
Clinical Trial Data: Transdermal ABT-418 in Adult ADHD
A pilot clinical trial was conducted to evaluate the efficacy and safety of a transdermal patch delivering this compound in adults with ADHD.[2][3][4]
Study Design
The study was a double-blind, placebo-controlled, randomized, crossover trial.[2][4] Participants underwent two 3-week treatment periods, one with the active ABT-418 patch and one with a placebo patch, separated by a 1-week washout period.[2][4]
Dosage
The transdermal patch was formulated to deliver 75 mg of ABT-418 per day.[2][4]
Efficacy Results
The primary efficacy endpoints were the proportion of subjects considered improved and the reduction in ADHD symptom checklist scores.
| Outcome Measure | ABT-418 (75 mg/day) | Placebo |
| Proportion of Subjects Improved | 40% | 13% |
| Reduction in ADHD Symptom Checklist Scores | 28% | 15% |
| Table 1: Efficacy outcomes of the pilot clinical trial of transdermal ABT-418 in adults with ADHD.[2][4] |
Symptoms related to inattention showed a more robust response to ABT-418 treatment.[2][4]
Safety and Tolerability
The transdermal ABT-418 patch was reported to be relatively well-tolerated.[2][3][4] The most frequently reported adverse effects are summarized below.
| Adverse Effect |
| Dizziness |
| Nausea |
| Skin Irritation |
| Headaches |
| Table 2: Most common adverse effects reported in the clinical trial.[2][3][4] |
Experimental Protocols
Detailed information regarding the specific formulation of the ABT-418 transdermal patch used in the clinical trial is not publicly available. However, the following sections provide general protocols for the development and evaluation of a transdermal drug delivery system.
Formulation of a Matrix-Type Transdermal Patch
This protocol describes the preparation of a drug-in-adhesive matrix-type patch, a common design for transdermal systems.
Materials:
-
This compound
-
Pressure-sensitive adhesive (e.g., acrylic copolymer, polyisobutylene)
-
Solvent (e.g., ethyl acetate, hexane)
-
Penetration enhancer (optional, e.g., oleic acid, propylene (B89431) glycol)
-
Backing film (e.g., polyester, polyethylene)
-
Release liner (e.g., siliconized polyester)
Procedure:
-
Drug-Adhesive Mixture Preparation:
-
Dissolve the pressure-sensitive adhesive in a suitable solvent.
-
Disperse the this compound and any penetration enhancers in the adhesive solution.
-
Mix thoroughly to ensure a homogenous dispersion.
-
-
Casting:
-
Cast the drug-adhesive mixture onto a release liner at a controlled thickness using a film applicator.
-
-
Drying:
-
Dry the cast film in an oven at a specified temperature (e.g., 60-80°C) to evaporate the solvent.
-
-
Lamination:
-
Laminate the dried drug-adhesive film with a backing film.
-
-
Cutting:
-
Cut the laminated sheet into patches of the desired size.
-
In Vitro Skin Permeation Study
This protocol outlines a general procedure for assessing the permeation of this compound from a transdermal patch through a skin model using a Franz diffusion cell.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., dermatomed human cadaver skin, porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
ABT-418 transdermal patch
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Cell Assembly:
-
Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor solution at 32°C to mimic skin surface temperature.
-
-
Patch Application:
-
Apply the ABT-418 transdermal patch to the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Replace the withdrawn volume with fresh receptor solution.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Clinical Trial Workflow: Randomized Crossover Design
The following diagram illustrates the typical workflow for a randomized, double-blind, placebo-controlled crossover clinical trial for a transdermal patch.
Figure 2: Workflow for a randomized crossover clinical trial of a transdermal patch.
Conclusion
References
- 1. ABT-418 - Wikipedia [en.wikipedia.org]
- 2. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. psychiatryonline.org [psychiatryonline.org]
Troubleshooting & Optimization
ABT-418 hydrochloride solubility in DMSO vs. saline
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of ABT-418 hydrochloride in common laboratory solvents, DMSO and saline. It includes troubleshooting guides and frequently asked questions to facilitate seamless experimental workflows.
Solubility Data
Quantitative data for the solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous solutions are summarized below. It is important to note that for aqueous solutions, slight variations in reported solubility exist, and the use of sonication may be required to achieve maximum dissolution.
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 40 mg/mL | A stock solution of 40 mg/mL can be prepared.[1] |
| Water/Saline | 15 mg/mL | As reported by Sigma-Aldrich. |
| 11.9 mg/mL | Requires sonication to achieve.[2] |
Experimental Protocols
1. Preparation of a 40 mg/mL Stock Solution in DMSO
This protocol is suitable for creating a concentrated stock solution for subsequent dilution in aqueous media for in vitro experiments or for the preparation of formulations for in vivo studies.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 40 mg/mL solution, weigh 40 mg of the compound.
-
Add the corresponding volume of DMSO. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), 4°C is acceptable.[1]
-
2. Preparation of an In Vivo Formulation (Example)
For in vivo experiments, this compound is often administered in a co-solvent formulation to ensure solubility and bioavailability. A commonly recommended formulation is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Materials:
-
This compound stock solution in DMSO (e.g., 40 mg/mL)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile tubes for mixing
-
-
Procedure (for a general formulation of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline):
-
Determine the final concentration and total volume of the dosing solution required.
-
Calculate the volume of each component based on the desired final percentage.
-
Add the required volume of the this compound DMSO stock solution to a sterile tube.
-
Add the calculated volume of PEG300 and mix thoroughly.
-
Add the calculated volume of Tween-80 and mix until the solution is homogeneous.
-
Finally, add the saline or PBS to reach the final volume and mix well.
-
It is recommended to prepare this formulation fresh before each experiment. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Troubleshooting and FAQs
Q1: My this compound is not fully dissolving in saline. What should I do?
A1: The solubility of this compound in aqueous solutions like saline is limited.[2] To improve dissolution, you can try the following:
-
Sonication: Use an ultrasonic bath to aid in dissolving the compound.[2]
-
Gentle Warming: Warm the solution gently (e.g., to 37°C).
-
pH Adjustment: Ensure the pH of your saline is neutral, as pH can affect the solubility of hydrochloride salts.
-
Co-solvents: For higher concentrations, especially for in vivo studies, using a co-solvent system as described in the protocol above is recommended.[1]
Q2: Can I prepare a concentrated stock solution of this compound in saline?
A2: It is not recommended to prepare highly concentrated stock solutions in saline due to the compound's limited aqueous solubility. For stock solutions, DMSO is the preferred solvent, allowing for much higher concentrations.[1]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.1% to avoid cytotoxicity. It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.[1]
Q4: How should I store my this compound solutions?
A4:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[1]
-
DMSO Stock Solution: Store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[1]
-
In Vivo Formulations: It is best to prepare these fresh before use.
Q5: I see some precipitation in my in vivo formulation after adding saline. How can I resolve this?
A5: This can happen if the compound crashes out of the solution when the aqueous component is added. To prevent this:
-
Sequential Addition: Ensure the solvents are added in the correct order (DMSO, PEG300, Tween-80, then saline), with thorough mixing after each addition.[1]
-
Adjust Ratios: You may need to adjust the ratio of the co-solvents. For instance, increasing the proportion of PEG300 or Tween-80 might be necessary.[1]
-
Sonication/Warming: As with saline solutions, gentle warming and sonication can help redissolve the precipitate.[1]
-
Lower Concentration: If precipitation persists, you may need to prepare a more dilute final solution.
Visual Guides
Caption: Workflow for preparing this compound solutions.
References
Stability of ABT-418 hydrochloride in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of ABT-418 hydrochloride in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing aqueous solutions of this compound?
For in vitro studies, this compound can be dissolved in water.[1][2] For in vivo preparations, Phosphate-Buffered Saline (PBS) is a suitable solvent.[1][2] It is important to note that sonication may be required to achieve complete dissolution.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store stock solutions of this compound at -80°C, which should ensure stability for up to 6 months.[1] For shorter periods, storage at -20°C is acceptable for up to 1 month.[1] It is advisable to prepare fresh solutions for immediate use in experiments and to avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1][3]
Q3: How should I handle the solid form of this compound?
The solid form of this compound should be stored at 4°C under sealed conditions, away from moisture.[1][2]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the aqueous solution upon storage. | The concentration of this compound may exceed its solubility at the storage temperature. The pH of the solution may have shifted, affecting solubility. | Prepare a fresh solution and consider using a lower concentration. Ensure the pH of the buffer is stable. If precipitation occurs after thawing a frozen stock, ensure the solution is completely thawed and vortexed before use. |
| Inconsistent experimental results using the same batch of this compound solution. | The compound may be degrading in the aqueous solution over the course of the experiment. This can be influenced by factors such as pH, temperature, and exposure to light. | Prepare fresh solutions immediately before each experiment. Conduct a stability study under your specific experimental conditions to determine the degradation rate. |
| Difficulty dissolving this compound in the aqueous solvent. | The compound may have low solubility at the desired concentration. | Use an ultrasonic bath to aid dissolution.[1][2] Gentle heating can also be attempted, but its effect on stability should be monitored. |
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound
This protocol outlines a general procedure to evaluate the stability of this compound in an aqueous solution under various conditions.
1. Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Phosphate-Buffered Saline (PBS) of various pH values (e.g., 5.0, 7.4, 9.0)
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled chambers/incubators
-
Light-protected containers (e.g., amber vials)
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the desired aqueous solvent (e.g., water or PBS) to a specific concentration (e.g., 1 mg/mL). Use sonication if necessary to ensure complete dissolution.
3. Stability Study Design:
-
Effect of pH: Aliquot the stock solution into separate vials containing buffers at different pH values (e.g., acidic, neutral, basic).
-
Effect of Temperature: Store aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Effect of Light: Expose one set of samples to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.
4. Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method. The degradation of the compound can be monitored by the decrease in the peak area of the parent compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Data Presentation
Table 1: Stability of this compound in Aqueous Solution
| Condition | Time (hours) | Concentration (µg/mL) | % Remaining |
| pH 5.0 at 25°C | 0 | User Data | 100% |
| 2 | User Data | User Data | |
| 4 | User Data | User Data | |
| 8 | User Data | User Data | |
| 24 | User Data | User Data | |
| pH 7.4 at 25°C | 0 | User Data | 100% |
| 2 | User Data | User Data | |
| 4 | User Data | User Data | |
| 8 | User Data | User Data | |
| 24 | User Data | User Data | |
| pH 9.0 at 25°C | 0 | User Data | 100% |
| 2 | User Data | User Data | |
| 4 | User Data | User Data | |
| 8 | User Data | User Data | |
| 24 | User Data | User Data | |
| pH 7.4 at 4°C | 0 | User Data | 100% |
| 24 | User Data | User Data | |
| 48 | User Data | User Data | |
| pH 7.4 at 40°C | 0 | User Data | 100% |
| 2 | User Data | User Data | |
| 4 | User Data | User Data |
This table is a template for researchers to input their own experimental data.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound in aqueous solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Common side effects of ABT-418 hydrochloride in animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of ABT-418 hydrochloride in animal studies. The following sections offer troubleshooting guidance and frequently asked questions to facilitate the smooth execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with high affinity for the α4β2, α7, and α2β2 subtypes.[1] Its primary mechanism of action involves the activation of these receptors in the central nervous system, leading to modulation of neurotransmitter release and neuronal excitability. This activity is believed to underlie its nootropic, neuroprotective, and anxiolytic effects observed in preclinical studies.[1]
Q2: What are the most commonly observed side effects of this compound in animal studies?
A2: Based on available literature, ABT-418 is generally well-tolerated in animal models and exhibits a more favorable side effect profile compared to nicotine (B1678760).[2][3] Commonly reported observations include a modest and transient depressor (hypotensive) response in dogs at higher doses.[2] In primates, no significant effects on blood pressure or heart rate have been noted.[2] Studies in monkeys have also reported an absence of typical nicotinic-mediated side effects.[4] In rodents, ABT-418 is less potent than nicotine in inducing side effects such as hypothermia, seizures, and reductions in locomotor activity.[2] While human clinical trials have noted nausea and dizziness, detailed corresponding data in animal models is limited in publicly available literature.[5]
Q3: Are there any known species-specific differences in the side effect profile of ABT-418?
A3: Yes, the available data suggests some species-specific differences. For instance, a modest depressor response was observed in dogs, while primates did not exhibit significant cardiovascular changes.[2] Rodent studies have highlighted a lower propensity for CNS-related side effects like seizures and locomotor changes compared to nicotine.[2] Researchers should consider these differences when selecting animal models and interpreting data.
Q4: How does the side effect profile of ABT-418 compare to that of nicotine?
A4: ABT-418 is consistently reported to have a significantly improved safety and tolerability profile compared to nicotine in animal studies.[2][3] It is less potent in eliciting several of the characteristic adverse effects of nicotine, including EEG activation, hypothermia, seizures, and locomotor reduction.[2]
Q5: What is the known genotoxic or reproductive toxicity potential of ABT-418?
A5: There is limited publicly available information specifically detailing the genotoxicity or comprehensive reproductive and developmental toxicity of this compound from dedicated studies. Standard preclinical safety assessments for investigational drugs typically include a battery of genotoxicity assays and reproductive toxicology studies. However, the results of these specific studies for ABT-418 are not detailed in the currently accessible scientific literature.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Sedation or Reduced Locomotor Activity | Although less potent than nicotine, high doses of ABT-418 may still induce some CNS depressant effects. | - Review the dose being administered. Consider performing a dose-response study to identify the optimal dose with the desired efficacy and minimal side effects.- Ensure the animal model and strain are appropriate for the study, as sensitivity can vary. |
| Transient Hypotension (in dogs) | This is a known, modest effect of ABT-418 in this species.[2] | - Monitor cardiovascular parameters closely, especially during and immediately after drug administration.- If the hypotensive effect is confounding experimental results, consider if a lower dose can be used while still achieving the desired pharmacological effect. |
| Lack of Efficacy at Previously Reported Doses | Several factors can contribute to this, including issues with the drug solution, administration route, or animal model. | - Verify the integrity and concentration of the this compound solution.- Confirm the accuracy of the administration technique (e.g., i.p., i.v., p.o.).- Consider potential strain or species differences in metabolism and receptor sensitivity. |
| Variability in Behavioral Responses | Behavioral studies are inherently variable. | - Ensure a well-controlled experimental environment to minimize external stressors.- Increase the sample size (n) to improve statistical power.- Acclimate animals properly to the testing apparatus and procedures. |
Data on Common Side Effects
Due to the limited availability of detailed quantitative data from dedicated toxicology studies in the public domain, the following tables summarize the predominantly qualitative and comparative findings on the side effects of this compound in various animal models.
Table 1: General Side Effect Profile of this compound in Animal Studies
| Animal Model | Observed Side Effects | Reference |
| Rodents (Rats, Mice) | Less potent than nicotine in inducing hypothermia, seizures, and locomotor reduction. | [2] |
| Dogs | Modest and transient depressor (hypotensive) response at higher doses. | [2] |
| Non-human Primates | No significant effects on systolic or diastolic blood pressure or heart rate. No overt nicotinic-mediated side effects observed. | [2][4] |
Table 2: Comparative Cardiovascular Effects of ABT-418 vs. Nicotine in Dogs and Primates
| Compound | Animal Model | Cardiovascular Effect | Reference |
| ABT-418 | Dogs | Modest depressor response | [2] |
| Nicotine | Dogs | Biphasic response: initial short-lived depressor followed by a pressor effect | [2] |
| ABT-418 | Primates | No significant effect on blood pressure or heart rate | [2] |
Experimental Protocols
Detailed experimental protocols for toxicology studies of ABT-418 are not extensively described in the available literature. However, based on the reported findings, the following are generalized methodologies that would be employed in such studies.
General Protocol for Cardiovascular Safety Assessment in Conscious Telemetered Dogs:
-
Animal Model: Male or female beagle dogs, surgically implanted with telemetry transmitters for the continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG).
-
Acclimation: Animals are acclimated to the laboratory environment and study procedures to minimize stress-related physiological changes.
-
Dose Administration: this compound, dissolved in an appropriate vehicle (e.g., sterile saline), is administered intravenously (i.v.) or orally (p.o.) at escalating doses. A vehicle control group is included.
-
Data Collection: Cardiovascular parameters are recorded continuously, typically from a period before dosing (baseline) to several hours post-dosing.
-
Data Analysis: Changes in cardiovascular parameters from baseline are calculated for each dose group and compared to the vehicle control group.
General Protocol for Neurobehavioral Assessment in Rodents:
-
Animal Model: Male or female rats or mice of a specified strain (e.g., Sprague-Dawley rats, C57BL/6 mice).
-
Dose Administration: this compound is administered via a specified route (e.g., intraperitoneally, i.p.) at various doses. A vehicle control group is included.
-
Behavioral Assessments:
-
Locomotor Activity: Animals are placed in an open-field arena, and their movement is tracked using automated software for a defined period.
-
Seizure Threshold: The dose of a convulsant agent (e.g., pentylenetetrazol) required to induce seizures is determined in animals pre-treated with ABT-418 or vehicle.
-
Body Temperature: Core body temperature is measured at specified time points after drug administration using a rectal probe.
-
-
Data Analysis: The data from the ABT-418 treated groups are compared to the vehicle control group to determine any statistically significant effects.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for assessing ABT-418 side effects.
References
- 1. ABT-418 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ABT-418 Hydrochloride and Thermoregulation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the dosage of ABT-418 hydrochloride to minimize the potential side effect of hypothermia during preclinical research. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It exhibits high affinity for α4β2 and α2β2 subtypes, and also binds to α7/5-HT3 receptors, but not α3β4 receptors.[1] This selectivity is believed to contribute to its nootropic, neuroprotective, and anxiolytic effects.[1]
Q2: Does this compound cause hypothermia?
A2: Yes, as a nicotinic acetylcholine receptor agonist, this compound can induce hypothermia. This is a known effect of nAChR activation. However, preclinical studies have consistently shown that ABT-418 is less potent in causing hypothermia compared to the prototypical nicotinic agonist, nicotine (B1678760).
Q3: How much less potent is ABT-418 in inducing hypothermia compared to nicotine?
A3: Preclinical research indicates that the potency of ABT-418 in producing hypothermia is three to four times less than that of nicotine in animal models. This suggests a more favorable therapeutic window for ABT-418 regarding this particular side effect.
Troubleshooting Guide: Managing Hypothermia in Preclinical Studies
Issue: Observed significant drop in core body temperature in animal subjects after ABT-418 administration.
Possible Cause 1: Dosage is too high.
-
Solution: While specific dose-response data for ABT-418 and hypothermia is not extensively published in a consolidated format, the available information strongly suggests a dose-dependent effect. It is crucial to start with the lowest effective dose for the desired cognitive or anxiolytic effect and carefully monitor for changes in body temperature.
-
Data Summary: Comparative Potency of ABT-418 and Nicotine on Hypothermia
-
| Compound | Relative Potency in Inducing Hypothermia |
| (-)-Nicotine | Baseline |
| ABT-418 | 3 to 4 times less potent than (-)-nicotine |
-
Recommendation: If hypothermia is observed, consider a dose reduction of 25-50% in subsequent experiments and re-evaluate the thermoregulatory effects.
Possible Cause 2: Environmental temperature is not adequately controlled.
-
Solution: The ambient temperature of the experimental setting can significantly influence the thermoregulatory response to nicotinic agonists.
-
Recommendation: Maintain a consistent and thermoneutral environment for the animal subjects throughout the experiment. For mice, this is typically between 30-34°C.
-
Possible Cause 3: Inadequate acclimation of animals.
-
Solution: Stress can impact baseline body temperature and the response to pharmacological agents.
-
Recommendation: Ensure that animal subjects are properly acclimated to the experimental conditions, including handling and temperature monitoring procedures, before the administration of this compound.
-
Experimental Protocols
Key Experiment: Assessing the Thermoregulatory Effects of this compound in Rodents
Objective: To determine the dose-dependent effects of this compound on core body temperature in a rodent model (e.g., mice).
Materials:
-
This compound
-
Sterile saline solution (vehicle)
-
Animal subjects (e.g., male C57BL/6 mice, 8-10 weeks old)
-
Apparatus for measuring core body temperature (e.g., rectal probe, implantable telemetry transponders)
-
Environmental chamber or temperature-controlled room
-
Standard laboratory equipment for injections (syringes, needles)
Methodology:
-
Animal Acclimation:
-
House the animals in a temperature-controlled environment for at least one week prior to the experiment.
-
Handle the animals daily for several days leading up to the study to minimize stress-induced temperature fluctuations.
-
-
Baseline Temperature Measurement:
-
On the day of the experiment, allow the animals to acclimate to the testing room for at least one hour.
-
Measure the baseline core body temperature of each animal. For continuous monitoring, implantable telemetry devices are recommended. If using a rectal probe, ensure consistent insertion depth and duration.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound in sterile saline on the day of the experiment.
-
Administer the desired dose of this compound or vehicle via the intended route (e.g., intraperitoneal, subcutaneous). Doses used in previous in vivo characterization for other effects ranged from approximately 0.06 to 1.9 µmol/kg.
-
-
Post-Administration Temperature Monitoring:
-
Measure core body temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after administration.
-
If using continuous monitoring, record the data throughout the observation period.
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each animal at each time point.
-
Compare the temperature changes between the different dose groups and the vehicle control group using appropriate statistical methods.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced hypothermia.
Caption: Experimental workflow for assessing thermoregulatory effects of ABT-418.
References
Technical Support Center: Troubleshooting In Vivo Efficacy of ABT-418 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of efficacy with ABT-418 hydrochloride in in vivo experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: We are not observing the expected cognitive-enhancing or anxiolytic effects of this compound in our animal model. What are the potential reasons?
Several factors could contribute to a lack of in vivo efficacy. Consider the following troubleshooting steps:
-
Compound Preparation and Formulation:
-
Solubility: this compound is soluble in water. However, if you are using a different vehicle, ensure complete dissolution. For intraperitoneal injections, using the salt form is preferable due to higher solubility. If the compound precipitates, sonication may aid dissolution.
-
Vehicle Composition: If you are not using a simple saline solution, the vehicle itself could have pharmacological effects or may not be optimal for ABT-418 delivery. A general formulation for compounds with poor solubility is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the final DMSO concentration is appropriate for your animal model (typically below 10% for normal mice).[1]
-
Stability: Prepare fresh solutions for each experiment. While stock solutions can be stored at -80°C for up to 6 months, repeated freeze-thaw cycles should be avoided.[2]
-
-
Dosing and Administration:
-
Dose-Response: The effects of ABT-418 can be dose-dependent. You may be operating outside the therapeutic window. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm.[3][4]
-
Route of Administration: The route of administration (e.g., intraperitoneal, intravenous, subcutaneous, oral) will significantly impact the pharmacokinetics and bioavailability of the compound. Intraperitoneal (i.p.) and intramuscular (i.m.) routes have been successfully used in several studies.[2][4]
-
Timing of Administration: The time between drug administration and behavioral testing is critical. The rapid association and dissociation of ABT-418 from its receptors suggest a relatively fast onset of action. Consider administering the compound 15-30 minutes before behavioral testing.
-
-
Animal Model and Experimental Design:
-
Species and Strain Differences: The expression and function of nicotinic acetylcholine (B1216132) receptors (nAChRs) can vary between species and even strains of the same species. Your chosen animal model may not be sensitive to ABT-418.
-
Baseline Behavior: The baseline performance of your animals in the behavioral task can influence the outcome. If the baseline is too high or too low, it may be difficult to detect a drug effect.
-
Habituation and Stress: Ensure that animals are properly habituated to the experimental procedures and testing environment to minimize stress-induced variability in your data.
-
-
Receptor-Specific Considerations:
-
Receptor Desensitization: As a nicotinic agonist, ABT-418 can cause receptor desensitization, especially at higher concentrations or with prolonged exposure. This can lead to a paradoxical lack of effect or even an inhibitory effect. A thorough dose-response study is essential to identify a dose that activates but does not excessively desensitize the receptors.
-
Metabolite Inactivity: The major metabolites of ABT-418 are reported to be inactive. Therefore, it is unlikely that metabolic conversion is leading to a loss of efficacy.[5]
-
Q2: What is the mechanism of action of this compound?
This compound is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs).[2] It shows high affinity for the α4β2 subtype and also interacts with α7 and α2β2 subtypes, but not α3β4 receptors.[6] By activating these cholinergic channels, it mimics the effect of the endogenous neurotransmitter acetylcholine.
Q3: Are there any known off-target effects of this compound?
In vitro studies have shown that ABT-418 is highly selective for nAChRs and does not show significant activity at a large panel of other receptors and neurotransmitter uptake sites.[7] However, at higher doses in vivo, the possibility of off-target effects cannot be entirely excluded. Side effects such as nausea have been reported in some studies, which could potentially confound behavioral experiments.[6]
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, it can be prepared in an appropriate solvent (e.g., water or DMSO) and stored in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
Q5: What are typical effective doses of this compound in rodents?
Effective doses can vary depending on the animal model, route of administration, and the specific behavioral paradigm. Refer to the quantitative data tables below for examples from published studies. A dose-response study is always recommended.
Quantitative Data
In Vivo Efficacy of this compound in Rodents
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Mice | i.p. | 0.062 µmol/kg | Improved retention of avoidance learning | [8] |
| Mice | i.p. | 0.19 µmol/kg | Increased open-arm exploration in elevated plus-maze | [8] |
| Rats (ADHD model) | i.p. | 0.6 mg/kg (daily for 2 weeks) | Improved spatial memory | [2] |
| Rats | i.p. | 125.66 µg/kg | Attenuated anxiogenic-like effects of nicotine (B1678760) withdrawal | [2] |
| Rats | i.v. | 0.002 µmol/kg | Enhanced basal forebrain-elicited increases in cortical cerebral blood flow | [8] |
In Vitro Binding Affinity of ABT-418
| Receptor/Site | Preparation | Ki (nM) | Reference |
| [3H]-cytisine binding | Rat brain | 3 | [7] |
| [3H]-ABT-418 binding | Rat brain membranes | KD = 2.85 | [9] |
| α4β2 nAChR | Human temporal cortex | 68.6 (major site), 0.86 (minor site) |
Experimental Protocols
General Protocol for Intraperitoneal (i.p.) Administration of this compound in Rodents
-
Compound Preparation:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the animals.
-
Dissolve the compound in sterile saline (0.9% NaCl). If solubility is an issue, a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1] Ensure the final solution is clear and free of particulates. Gentle warming or sonication can be used to aid dissolution.
-
Prepare a fresh solution for each day of experiments.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing and handling procedures for at least one week prior to the experiment.
-
Record the body weight of each animal on the day of the experiment to ensure accurate dosing.
-
Administer the prepared this compound solution or vehicle control via intraperitoneal injection. The injection volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).
-
-
Behavioral Testing:
-
Based on the experimental design, conduct behavioral testing at a predetermined time after injection (e.g., 15-30 minutes).
-
-
Data Collection and Analysis:
-
Record and analyze the behavioral data according to the specific parameters of your chosen assay.
-
Visualizations
Caption: Troubleshooting decision tree for lack of ABT-418 efficacy.
Caption: Simplified signaling pathway of ABT-418.
Caption: General experimental workflow for an in vivo study with ABT-418.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement in performance of a delayed matching-to-sample task by monkeys following ABT-418: a novel cholinergic channel activator for memory enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABT-418: discriminative stimulus properties and effect on ventral tegmental cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABT-418 - Wikipedia [en.wikipedia.org]
- 7. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of ABT-418 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the potential off-target effects of ABT-418 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It exhibits high affinity for the α4β2, α7/5-HT3, and α2β2 subtypes, while showing no significant activity at α3β4 nAChR subtypes.[1] Its function as a cholinergic channel activator is the basis for its investigation in cognitive enhancement and anxiolytic applications.
Q2: What are the known off-target effects of this compound?
Based on available preclinical data, this compound is highly selective for its target nAChRs. Studies have shown that it has no significant activity at dopamine, serotonin, muscarinic, GABA, or other G-protein-linked receptors or ligand-gated ion channels. Therefore, significant off-target effects are not expected at concentrations where it is active at nAChRs. Any observed side effects are generally considered to be mechanism-based, arising from the activation of its intended nAChR targets.
Q3: What are the most commonly reported side effects of this compound in clinical trials?
The most frequently reported adverse effects in human clinical trials have been dizziness and nausea.[2] These are considered on-target effects related to the activation of nicotinic acetylcholine receptors.
Q4: Can this compound be used to study non-neuronal nAChRs?
This compound shows little cross-reactivity with the mammalian muscle receptor subtype of nAChRs.[3] Therefore, it is not the ideal tool for studying peripheral, neuromuscular nAChRs.
Troubleshooting Guides
Radioligand Binding Assays
Issue: High non-specific binding in a competition binding assay.
-
Potential Cause 1: Radioligand concentration is too high.
-
Troubleshooting Tip: Use a radioligand concentration at or below the Kd value for its receptor. This minimizes non-specific binding while still providing an adequate signal window.
-
-
Potential Cause 2: Insufficient blocking.
-
Troubleshooting Tip: Ensure that the assay buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA), to prevent the radioligand from binding to non-receptor components like plasticware or other proteins.
-
-
Potential Cause 3: Inadequate washing.
-
Troubleshooting Tip: Increase the number of wash steps and ensure that the wash buffer is ice-cold to efficiently remove unbound radioligand without promoting dissociation from the receptor.
-
Issue: Low specific binding signal.
-
Potential Cause 1: Low receptor expression in the membrane preparation.
-
Troubleshooting Tip: Use a cell line with higher expression of the target nAChR subtype or prepare membranes from a tissue known to have high receptor density.
-
-
Potential Cause 2: Degraded radioligand.
-
Troubleshooting Tip: Ensure the radioligand has been stored correctly and is within its expiration date. Periodically check the purity of the radioligand stock.
-
-
Potential Cause 3: Incorrect incubation time.
-
Troubleshooting Tip: Ensure the incubation is long enough to reach equilibrium. Determine the association rate (kon) and dissociation rate (koff) in preliminary experiments to establish the optimal incubation time.
-
Functional Cell-Based Assays (e.g., FLIPR Membrane Potential Assay)
Issue: High background fluorescence.
-
Potential Cause 1: Cell health is compromised.
-
Troubleshooting Tip: Ensure cells are healthy, within a low passage number, and plated at the correct density. Over-confluent or unhealthy cells can lead to higher background signals.
-
-
Potential Cause 2: Dye concentration is too high.
-
Troubleshooting Tip: Titrate the concentration of the membrane potential dye to find the optimal balance between signal and background.
-
-
Potential Cause 3: Incomplete removal of media components.
-
Troubleshooting Tip: While many modern kits are "no-wash," some serum components or phenol (B47542) red in the culture media can interfere with fluorescence. If high background persists, consider a gentle wash with assay buffer before adding the dye.
-
Issue: No or low response to this compound.
-
Potential Cause 1: Low receptor expression or function in the cell line.
-
Troubleshooting Tip: Confirm that the cell line expresses the target nAChR subtype and that the receptors are functional. Test with a known potent agonist for that receptor as a positive control.
-
-
Potential Cause 2: Incorrect concentration range of this compound.
-
Troubleshooting Tip: Ensure that the concentration range tested is appropriate to capture the EC50 of ABT-418 for the specific nAChR subtype being investigated.
-
-
Potential Cause 3: Desensitization of the receptor.
-
Troubleshooting Tip: Nicotinic receptors are known to desensitize upon prolonged exposure to agonists. Use a short incubation time with this compound during the assay.
-
Data Presentation
Table 1: Binding Affinity of this compound for Neuronal nAChRs
| Parameter | Value | Receptor Subtype | Preparation | Reference |
| Kd | 2.85 ± 0.14 nM | α4β2 (putative) | Rat brain membranes | [4] |
| Ki (vs. [3H]nicotine) | 68.6 nM | α4β2 (major site) | Human temporal cortex | [5] |
| Ki (vs. [3H]nicotine) | 0.86 nM | α4β2 (minor site) | Human temporal cortex | [5] |
Table 2: Potency of this compound at Rat Neuronal nAChRs
| Parameter | Value (µM) | Receptor Subtype | Expression System | Reference |
| EC50 | ~6 | α4β2 | Xenopus oocytes | [3] |
| EC50 | ~11 | α2β2 | Xenopus oocytes | [3] |
| EC50 | ~188 | α3β4 | Xenopus oocytes | [3] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for nAChR Selectivity
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radiolabeled ligand (e.g., [3H]-Epibatidine or [3H]-Nicotine)
-
This compound
-
Unlabeled competitor for non-specific binding determination (e.g., high concentration of nicotine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in Assay Buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Membranes
-
Non-specific Binding (NSB): Radioligand + High concentration of unlabeled competitor + Membranes
-
Competition: Radioligand + Serial dilutions of this compound + Membranes
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly terminate the binding by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: FLIPR Membrane Potential Assay for Functional Activity
This protocol measures the functional activity of this compound by detecting changes in cell membrane potential upon nAChR activation.
Materials:
-
Cells expressing the nAChR subtype of interest
-
Cell culture medium
-
FLIPR Membrane Potential Assay Kit
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
This compound
-
Positive control agonist (e.g., nicotine)
-
Antagonist (for inhibition experiments)
-
384-well black-walled, clear-bottom microplates
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed the cells into the 384-well plates at a density that will form a confluent monolayer overnight.
-
Dye Loading: The next day, remove the culture medium and add the prepared FLIPR Membrane Potential Assay dye solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Plate Preparation: Prepare a plate with serial dilutions of this compound, positive control, and buffer blanks.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to measure a baseline fluorescence reading.
-
The instrument will then add the compounds from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence signal over time to detect changes in membrane potential.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in membrane potential.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Determine the EC50 value from the resulting dose-response curve.
-
Mandatory Visualizations
References
- 1. ABT-418 - Wikipedia [en.wikipedia.org]
- 2. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and inhibition of rat neuronal nicotinic receptors by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing nausea and dizziness from ABT-418 hydrochloride in trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing nausea and dizziness, the most frequently reported adverse events in clinical trials of ABT-418 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for nausea and dizziness caused by ABT-418?
A1: ABT-418 is a selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype.[1][2] The nausea and vomiting are believed to be mediated by the activation of nAChRs in the area postrema, a chemoreceptor trigger zone in the brainstem that lacks a blood-brain barrier.[3][4][5] Dizziness is likely caused by the stimulation of nAChRs in the vestibular system, which plays a crucial role in balance and spatial orientation.
Q2: How common are nausea and dizziness in clinical trials with ABT-418?
A2: Nausea and dizziness are the most frequently reported adverse effects in clinical trials of ABT-418.[6][7][8] However, these effects are generally reported as mild to moderate in severity and often transient, tending to decrease with continued administration as subjects develop tolerance.[6]
Q3: What are the general recommendations for managing these side effects?
A3: The primary management strategy is dose titration. Starting with a lower dose and gradually increasing to the target dose can help mitigate the incidence and severity of nausea and dizziness.[6] In cases of persistent or bothersome symptoms, symptomatic treatment with antiemetic medications may be considered.
Q4: Are there any specific patient populations that might be more susceptible to these side effects?
A4: While specific studies on susceptibility with ABT-418 are limited, individuals with a history of motion sickness or other vestibular disorders may be more prone to dizziness. Similarly, patients with a history of sensitivity to other cholinergic agents may experience more pronounced nausea.
Troubleshooting Guides
Managing Nausea
Symptom: Mild to moderate nausea upon initiation of ABT-418.
| Troubleshooting Step | Action | Rationale |
| 1. Dose Adjustment | If the protocol allows, consider reducing the dose temporarily and then re-escalating more slowly. | Allows for gradual receptor adaptation and tolerance development. |
| 2. Administration with Food | Advise subjects to take ABT-418 with a light meal. | Food can help to reduce gastric irritation and may lessen the feeling of nausea. |
| 3. Hydration | Ensure the subject is well-hydrated. | Dehydration can exacerbate nausea. |
| 4. Symptomatic Treatment | If nausea persists, consider the use of an antiemetic. A 5-HT3 receptor antagonist (e.g., ondansetron) is often a first-line choice due to its favorable side-effect profile.[9] Antihistamines or anticholinergics (e.g., meclizine (B1204245), scopolamine) can also be effective, particularly if dizziness is also present.[10] | These agents block the signaling pathways involved in the emetic reflex. |
Symptom: Severe or persistent nausea.
| Troubleshooting Step | Action | Rationale |
| 1. Discontinuation | Temporarily discontinue ABT-418 administration. | To allow for the resolution of severe symptoms. |
| 2. Medical Evaluation | Conduct a thorough medical evaluation to rule out other causes of nausea. | To ensure patient safety and accurate adverse event reporting. |
| 3. Re-challenge | If appropriate and after symptoms have resolved, consider a re-challenge at a significantly lower dose with a very slow titration schedule. | To determine if the subject can tolerate the drug at lower concentrations. |
Managing Dizziness
Symptom: Mild to moderate dizziness or vertigo.
| Troubleshooting Step | Action | Rationale |
| 1. Dose Adjustment | Similar to nausea, a temporary dose reduction and slower titration may be effective. | To allow for adaptation of the vestibular system to the cholinergic stimulation. |
| 2. Subject Education | Advise subjects to avoid sudden changes in position and to be cautious when performing activities that require balance. | To minimize the risk of falls or injury. |
| 3. Symptomatic Treatment | Consider the use of an antihistamine with anticholinergic properties (e.g., meclizine) or a specific antimuscarinic agent (e.g., scopolamine).[10] | These medications can help to suppress vestibular overstimulation. |
Symptom: Severe or incapacitating dizziness.
| Troubleshooting Step | Action | Rationale |
| 1. Discontinuation | Immediately discontinue ABT-418. | To prevent potential injury and allow for symptom resolution. |
| 2. Neurological Assessment | Perform a neurological assessment to rule out other potential causes of severe dizziness. | To ensure a comprehensive evaluation of the adverse event. |
| 3. Consider Alternative Treatments | If ABT-418 is deemed the cause, alternative therapeutic approaches should be considered for the subject. | To prioritize patient well-being and safety. |
Quantitative Data Presentation
The following table summarizes the incidence of nausea and dizziness in a pilot clinical trial of ABT-418 for the treatment of ADHD in adults.
| Adverse Event | ABT-418 (n=31) | Placebo (n=31) |
| Dizziness | 10 (32%) | 3 (10%) |
| Nausea | 6 (19%) | 2 (6%) |
| Headache | 5 (16%) | 6 (19%) |
| Skin Irritation | 7 (23%) | 4 (13%) |
Data extracted from a double-blind, placebo-controlled, crossover trial.[6]
Experimental Protocols
Protocol for Dose Titration to Minimize Nausea and Dizziness
Objective: To establish a standardized dose escalation protocol for ABT-418 to improve tolerability.
Methodology:
-
Initiation Phase (Week 1):
-
Start with 25% of the target therapeutic dose for the first 3-4 days.
-
If well-tolerated, increase to 50% of the target dose for the remainder of the week.
-
-
Titration Phase (Week 2):
-
Increase the dose to 75% of the target therapeutic dose.
-
Monitor for adverse events daily.
-
-
Maintenance Phase (Week 3 onwards):
-
Administer 100% of the target therapeutic dose.
-
-
Dose De-escalation:
-
If a subject experiences moderate (Grade 2) nausea or dizziness, reduce the dose to the previously well-tolerated level for one week before attempting to re-escalate.
-
If a subject experiences severe (Grade 3) nausea or dizziness, discontinue the drug and follow the troubleshooting guide for severe symptoms.
-
Protocol for Administration of Antiemetic Rescue Medication
Objective: To provide a standardized approach to the symptomatic treatment of nausea.
Methodology:
-
Assessment:
-
Assess the severity of nausea using a validated scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
-
Mild Nausea (Grade 1):
-
Implement non-pharmacological interventions first (e.g., administration with food, hydration).
-
-
Moderate Nausea (Grade 2):
-
If non-pharmacological interventions are insufficient, administer a first-line antiemetic, such as a 5-HT3 receptor antagonist (e.g., ondansetron (B39145) 4-8 mg orally).
-
If symptoms persist after 1-2 hours, a second-line agent from a different class, such as an antihistamine (e.g., meclizine 25 mg orally), may be considered.
-
-
Severe Nausea (Grade 3):
-
Discontinue ABT-418.
-
Administer a parenteral antiemetic (e.g., ondansetron 4 mg intravenously).
-
Provide intravenous hydration if necessary.
-
Conduct a full clinical assessment.
-
Visualizations
Caption: Signaling pathway of ABT-418-induced nausea.
Caption: Workflow for managing nausea and dizziness.
References
- 1. ABT-418 - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Further studies on nicotine-induced emesis: nicotinic mediation in area postrema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The area postrema and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ablation of the area postrema and emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Nausea, emesis, and antiemetics - EMCrit Project [emcrit.org]
- 10. Antiemetic Antimuscarinics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
ABT-418 hydrochloride solution storage conditions and longevity
This technical support center provides guidance on the storage, handling, and troubleshooting of ABT-418 hydrochloride solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing concentrated stock solutions of this compound.[1] For experimental use, the DMSO stock solution can be further diluted with aqueous buffers such as phosphate-buffered saline (PBS), physiological saline, or cell culture media.[1] Water can also be used to prepare stock solutions, and it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.[2]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which can maintain stability for up to 6 months.[2] For shorter-term storage, -20°C is suitable for up to 1 month.[2] It is crucial to store the solutions in tightly sealed containers to protect them from moisture.[2]
Q3: How can I prevent the degradation of my this compound solution?
A3: To minimize degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles, which can accelerate the degradation of the compound.[1] Additionally, ensure the storage container is properly sealed to prevent exposure to moisture.[2]
Q4: Can I store diluted, ready-to-use solutions of this compound?
A4: It is generally recommended to prepare fresh dilutions for each experiment from a frozen stock solution. If temporary storage of a diluted solution is necessary, it can be kept at 4°C for use within one week, although preparing it fresh is the best practice to ensure potency.[1]
Storage Conditions and Longevity
Proper storage is critical to maintain the integrity and activity of your this compound solution. The following table summarizes the recommended storage conditions and expected longevity based on supplier information.
| Storage Temperature | Solvent | Duration | Key Recommendations |
| -80°C | DMSO or Water | Up to 6 months[2] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | DMSO or Water | Up to 1 month[2] | Suitable for short-term storage. Ensure container is sealed to protect from moisture.[2] |
| 4°C | Aqueous Buffer | Up to 1 week[1] | For diluted, working solutions. Fresh preparation is preferred. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound solutions.
Issue 1: Precipitation observed in the solution upon thawing or dilution.
-
Possible Causes:
-
The solubility of this compound may be lower in the aqueous buffer used for dilution compared to the DMSO stock.
-
The concentration of the final solution may exceed the solubility limit of the compound in that specific solvent or buffer.
-
The temperature of the solution may have dropped significantly during dilution, reducing solubility.
-
-
Solutions:
-
Warm the solution gently in a water bath to aid dissolution.
-
Use sonication to help redissolve the precipitate.[2]
-
Consider preparing a more diluted final solution.
-
When preparing solutions for in vivo studies, using a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) can improve solubility.[1]
-
Issue 2: The solution appears discolored (e.g., yellow or brown).
-
Possible Causes:
-
The solid form of this compound can range from light brown to brown, so some color in the solution may be normal.[2]
-
Degradation of the compound due to improper storage, such as exposure to light or air, or repeated freeze-thaw cycles.
-
Contamination of the solution.
-
-
Solutions:
-
Compare the color to a freshly prepared solution to determine if the discoloration is abnormal.
-
If degradation is suspected, it is recommended to use a fresh vial of the compound to prepare a new solution.
-
Ensure proper aseptic techniques are used when handling the solution to prevent contamination.
-
Issue 3: Reduced or no biological activity observed in experiments.
-
Possible Causes:
-
Loss of potency due to improper storage conditions (e.g., prolonged storage at inappropriate temperatures, multiple freeze-thaw cycles).
-
Incorrect final concentration of the compound in the experiment.
-
Degradation of the compound after dilution in the experimental medium.
-
-
Solutions:
-
Always prepare fresh dilutions from a properly stored and aliquoted stock solution.
-
Verify the calculations for the final concentration.
-
Prepare a new stock solution from a fresh vial of this compound to rule out compound degradation.
-
Troubleshooting Workflow
Caption: Troubleshooting guide for this compound solutions.
Experimental Protocols
Protocol: General Stability Assessment of a Compound Solution by HPLC
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the compound (e.g., this compound) in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Dilute the stock solution with the storage buffer (e.g., PBS) to the final concentration that will be used for storage and experiments.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, inject the sample solution and the calibration standards onto the HPLC system.
-
Develop an appropriate HPLC method (including column, mobile phase, flow rate, and detector wavelength) to achieve good separation and detection of the compound.
-
Record the peak area of the compound for the initial sample. This will serve as the baseline (100% integrity).
-
-
Storage:
-
Aliquot the sample solution into multiple vials and store them under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature). Protect from light if the compound is known to be light-sensitive.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
-
Allow the sample to thaw completely and reach room temperature.
-
Inject the sample onto the HPLC system along with the calibration standards.
-
Record the peak area of the compound.
-
-
Data Analysis:
-
Calculate the concentration of the compound in the stored sample at each time point using the calibration curve.
-
Determine the percentage of the compound remaining compared to the initial (Time Zero) measurement.
-
Monitor for the appearance of any new peaks, which may indicate the formation of degradation products.
-
Stability Testing Workflow Diagram
References
Technical Support Center: Overcoming Poor Bioavailability of ABT-418 Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of ABT-418 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) provide practical strategies and starting points for formulation development.
Frequently Asked questions (FAQs)
Q1: What are the likely causes of poor oral bioavailability for this compound?
A1: The poor oral bioavailability of a compound like this compound, a small molecule targeting nicotinic acetylcholine (B1216132) receptors, is likely due to a combination of factors:
-
Poor Aqueous Solubility: As a hydrochloride salt, ABT-418's solubility is pH-dependent. While it may be soluble in the acidic environment of the stomach, it may precipitate in the more neutral pH of the small intestine, limiting its absorption.
-
Low Intestinal Permeability: The ability of the molecule to cross the intestinal epithelium into the bloodstream might be inherently low.
-
First-Pass Metabolism: The drug may be extensively metabolized by enzymes in the gut wall and liver before it reaches systemic circulation, a phenomenon known as the first-pass effect.[1][2]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome these challenges:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate and maintain a supersaturated state in the gastrointestinal tract.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can enhance solubility, protect it from degradation, and potentially facilitate lymphatic absorption, bypassing the first-pass metabolism.[3]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to faster absorption.
-
Prodrug Approach: Chemically modifying the ABT-418 molecule to create a more lipophilic or actively transported prodrug can improve its permeability across the intestinal barrier. The prodrug is then converted to the active ABT-418 within the body.
Q3: Which excipients are commonly used to improve the solubility and permeability of poorly soluble drugs?
A3: A variety of excipients can be used to enhance the bioavailability of compounds like ABT-418. The choice of excipient will depend on the chosen formulation strategy.
| Excipient Type | Examples | Primary Function |
| Polymers (for Solid Dispersions) | PVP K30, HPMC, Soluplus®, Eudragit® | Inhibit crystallization, maintain supersaturation |
| Surfactants (for Lipid Formulations) | Tween® 80, Cremophor® EL, Poloxamers | Improve wetting and emulsification |
| Lipids (for Lipid Formulations) | Capryol® 90, Labrasol®, Gelucire® | Solubilize the drug, promote lymphatic uptake |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes to increase solubility |
Troubleshooting Guides
Problem 1: Low in vitro dissolution of this compound from a prototype solid dosage form.
Possible Cause: The drug is precipitating out of solution as the pH changes from acidic to neutral, mimicking the transition from the stomach to the intestine.
Troubleshooting Steps:
-
Formulate as a Solid Dispersion: This is a primary strategy to maintain the amorphous state of the drug and prevent precipitation.
-
Incorporate pH-Modifying Excipients: Adding acidic or basic excipients to the formulation can create a more favorable microenvironment for dissolution in the intestine.
-
Utilize Surfactants: Including a surfactant in the formulation can improve the wettability of the drug particles and help maintain solubility.
Problem 2: Adequate in vitro dissolution but poor in vivo exposure in animal models.
Possible Cause: Low intestinal permeability or significant first-pass metabolism.
Troubleshooting Steps:
-
Develop a Lipid-Based Formulation: Encapsulating ABT-418 in a lipid-based system can enhance its absorption through the intestinal wall and potentially utilize the lymphatic pathway to bypass the liver.
-
Consider a Prodrug Strategy: Synthesizing a more lipophilic prodrug of ABT-418 could improve its ability to cross the intestinal membrane.
-
Investigate Permeation Enhancers: Co-administration with a permeation enhancer could be explored, though this requires careful toxicological assessment.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for developing enhanced oral formulations of this compound. Optimization of specific parameters (e.g., drug-to-carrier ratio, solvent selection) is crucial.
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Polymer carrier (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both this compound and the polymer carrier in the organic solvent. A common starting drug-to-polymer ratio to explore is 1:1, 1:3, and 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, mill it into a fine powder, and pass it through a sieve to ensure uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions.
-
In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., simulated gastric fluid and simulated intestinal fluid) to compare the release profile of the solid dispersion to the pure drug.
Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate this compound in a lipid matrix to enhance its oral absorption.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
High-pressure homogenizer or probe sonicator
-
Lyophilizer (optional)
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear mixer to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
In Vitro Release Studies: Conduct in vitro drug release studies using a dialysis bag method in appropriate dissolution media.
Visualization of Experimental and Logical Workflows
Caption: General workflow for troubleshooting poor oral bioavailability.
Caption: Experimental workflow for solid dispersion formulation.
References
Interpreting unexpected behavioral outcomes with ABT-418 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-418 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Unexpected Behavioral Outcomes
Question: My animals are exhibiting unexpected anxiolytic-like or anxiogenic-like effects. What could be the cause?
Answer: Unexpected anxiety-related behaviors with ABT-418 can be dose-dependent and context-specific.
-
Consider the Dose: While ABT-418 has shown anxiolytic-like properties, the dose-response relationship can be complex. High doses may lead to off-target effects or receptor desensitization, potentially causing unforeseen behavioral changes. It is crucial to perform a dose-response study to identify the optimal concentration for the desired effect in your specific experimental model.
-
Behavioral Paradigm: The specific behavioral test used can influence the outcome. For instance, in the elevated plus-maze, an increase in open-arm exploration is typically interpreted as an anxiolytic effect. However, this could also be confounded by hyperactivity. It is advisable to use a battery of tests to assess anxiety-like behavior comprehensively.
-
Comparison to Nicotine (B1678760): ABT-418 has a different pharmacological profile than nicotine. For example, it is less potent in activating dopamine (B1211576) neurons in the ventral tegmental area (VTA).[1] This difference may contribute to variations in behavioral outcomes compared to studies using nicotine.
Question: I am observing lower than expected cognitive enhancement in my spatial memory task. What should I check?
Answer: Several factors can contribute to lower than expected efficacy in cognitive tasks like the Morris water maze.
-
Dosage and Timing of Administration: The timing of ABT-418 administration relative to the training and testing phases is critical. For spatial memory tasks, administration before training has been shown to be effective.[2] Ensure that the drug is administered with sufficient time to reach peak plasma concentrations before the cognitive task. A pilot study to determine the optimal administration window is recommended.
-
Animal Model: The choice of animal model can significantly impact the results. For example, studies have shown ABT-418 to be effective in rodent models of cognitive impairment.[2] The baseline cognitive performance of your animals should be considered when interpreting the effects of the compound.
-
Protocol Adherence: Ensure strict adherence to the experimental protocol. Factors such as water temperature, lighting conditions, and handling procedures can all influence performance in the Morris water maze.
Experimental Setup and Drug Preparation
Question: How should I prepare this compound for in vivo studies?
Answer: this compound is typically dissolved in a sterile, isotonic saline solution for parenteral administration. The concentration should be adjusted to allow for the desired dose to be administered in a reasonable volume (e.g., 5-10 ml/kg for intraperitoneal injection in rodents). It is recommended to prepare fresh solutions for each experiment and filter them through a 0.22 µm filter to ensure sterility.
Question: I am seeing variability in my results between different batches of the compound. What could be the issue?
Answer: Variability between batches can arise from issues with compound purity, storage, or handling.
-
Compound Purity: Always source this compound from a reputable supplier and obtain a certificate of analysis to confirm its purity.
-
Storage: Store the compound as recommended by the manufacturer, typically in a cool, dry, and dark place to prevent degradation.
-
Solution Preparation: Ensure consistent and accurate preparation of the dosing solutions for each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: ABT-418 is a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a high affinity for the α4β2 subtype.[3] Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations (primarily Na+ and Ca2+) into the neuron, resulting in depolarization and the modulation of neurotransmitter release.
Q2: What are the known side effects of ABT-418 in preclinical and clinical studies?
A2: In preclinical studies, high doses of ABT-418 may lead to side effects similar to those of nicotine, although it generally has a better safety profile. In human clinical trials for ADHD, the most frequently reported adverse effects were dizziness and nausea.[4]
Q3: How does the potency of ABT-418 compare to nicotine?
A3: ABT-418 is generally considered to have cognitive-enhancing and anxiolytic-like activity that is 3- to 10-fold more potent than (-)-nicotine in rodents.[1] However, it is about 3-fold less potent than (-)-nicotine in activating dopamine-containing neurons in the ventral tegmental area.[1]
Q4: Can ABT-418 be used to study nicotine addiction?
A4: While ABT-418 is a nicotinic agonist, its discriminative stimulus properties differ from those of nicotine. In drug discrimination studies, rats trained to discriminate nicotine from saline showed reduced generalization to ABT-418.[1] This suggests that while it acts on similar receptors, the subjective effects may not be identical to nicotine, which could have implications for its use in addiction models.
Data Summary
Table 1: Behavioral Effects of this compound in Preclinical Models
| Behavioral Test | Species | Dose Range | Route of Administration | Observed Effects | Reference |
| Morris Water Maze | Rat | 0.19 and 1.9 µmol/kg | Intraperitoneal (i.p.) | Attenuated lesion-induced deficits in spatial discrimination. | [2] |
| Contextual Fear Conditioning | Mouse | 0.26 mg/kg | Not specified | Enhanced acquisition of contextual fear memories. | [5] |
| Drug Discrimination | Rat | 1.9 and 6.2 µmol/kg | i.p. or Subcutaneous (s.c.) | Reduced generalization compared to nicotine. | [1] |
| Delayed Matching-to-Sample | Monkey | 2.0-16.2 nmol/kg | Intramuscular (i.m.) | Prevented distractibility and improved accuracy. | [6] |
Table 2: In Vitro Receptor Binding and Potency of ABT-418
| Assay | Preparation | Parameter | Value | Reference |
| [3H]-cytisine binding | Rat brain | Ki | 3 nM | [7] |
| Dopamine Release | Rat striatal slices | EC50 | 380 nM (~10-fold less potent than nicotine) | [7] |
| Cholinergic Channel Activation | PC12 cells | EC50 | 209 µM (~4-fold less potent than nicotine) | [7] |
Key Experimental Protocols
Morris Water Maze for Spatial Memory Assessment
Methodology:
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acclimation: Animals are handled for several days before the experiment. On the first day of testing, they are allowed a 60-second free swim without the platform.
-
Training:
-
Administer this compound (e.g., 0.19 or 1.9 µmol/kg, i.p.) or vehicle 30 minutes before the first training trial each day.
-
Conduct 4 trials per day for 4-5 consecutive days.
-
For each trial, the animal is placed in the pool at one of four quasi-random starting locations, facing the wall.
-
The animal is allowed to swim for a maximum of 60-90 seconds to find the platform.
-
If the animal finds the platform, it is allowed to remain there for 15-30 seconds. If it fails to find the platform, it is gently guided to it and allowed to stay for the same duration.
-
Record the latency to find the platform and the path length using a video tracking system.
-
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Elevated Plus Maze for Anxiety-Like Behavior
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and time before the test (a pilot study is recommended to determine the optimal parameters).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Visualizations
Caption: Mechanism of action of ABT-418 at the presynaptic terminal.
Caption: Downstream signaling pathways activated by α4β2 nAChR agonists.
Caption: Logical workflow for troubleshooting unexpected behavioral outcomes.
References
- 1. ABT-418: discriminative stimulus properties and effect on ventral tegmental cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ABT-418, a novel cholinergic channel ligand, on place learning in septal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The enhancement of contextual fear conditioning by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ABT-418 Hydrochloride and Nicotine on Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the cognitive-enhancing effects of ABT-418 hydrochloride and nicotine (B1678760). Both compounds are agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are pivotal in modulating cognitive functions such as attention, learning, and memory. This document synthesizes preclinical and clinical data to offer a clear perspective on their relative efficacy, mechanisms of action, and experimental validation.
Mechanism of Action and Receptor Selectivity
Nicotine, the primary psychoactive component of tobacco, is a non-selective agonist of nAChRs, activating various subtypes throughout the central and peripheral nervous systems.[1] Its cognitive-enhancing effects are attributed to the stimulation of neurotransmitter release, including dopamine, acetylcholine, and norepinephrine, in brain regions associated with cognition.[1]
This compound is a more selective nAChR agonist, demonstrating a higher affinity for the α4β2 subtype.[2][3] This selectivity is hypothesized to contribute to its cognitive-enhancing properties with a potentially more favorable side-effect profile compared to the broad-spectrum action of nicotine.[4]
Comparative Efficacy in Cognitive Domains
Experimental data from various studies in animal models and human clinical trials highlight the distinct cognitive-enhancing profiles of ABT-418 and nicotine.
Attention and Vigilance
Studies utilizing the 5-Choice Serial Reaction Time Task (5C-SRTT) in mice have shown that both ABT-418 and nicotine can improve performance, suggesting an enhancement of attention and vigilance.[5] A study in adult monkeys also demonstrated that while both compounds reduce distractibility, ABT-418 and another selective agonist, ABT-089, also improved accuracy on non-distractor trials, an effect not observed with nicotine.[6]
Learning and Memory
While direct comparative studies on spatial learning are limited, separate investigations provide insights. Nicotine has been shown to improve spatial memory deficits in rats in the Morris water maze task.[7] ABT-418 has demonstrated efficacy in improving cognitive deficits in patients with Alzheimer's disease, including verbal and non-verbal learning tasks.[8] A pilot study in adults with Attention Deficit Hyperactivity Disorder (ADHD) also showed that ABT-418 significantly improved symptoms of inattention.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative and individual studies on ABT-418 and nicotine.
Table 1: Comparative Effects of ABT-418 and Nicotine on Attention in Adult Monkeys
| Compound | Dose (nmol/kg, i.m.) | Effect on Accuracy (Distractor Trials) | Effect on Accuracy (Non-Distractor Trials) |
| (-)-Nicotine | 5.4 - 43.3 | Attenuated distractor effect | No significant improvement |
| ABT-418 | 2.0 - 16.2 | Prevented distractibility (7.5-25.0% increase in accuracy) | Improved accuracy |
Data from Prendergast et al., 1998[6]
Table 2: Efficacy of ABT-418 in Adults with ADHD
| Treatment | Metric | Improvement | p-value |
| ABT-418 (75 mg/day) | Proportion of Improved Subjects | 40% | <0.05 (vs. Placebo) |
| Placebo | Proportion of Improved Subjects | 13% | N/A |
| ABT-418 (75 mg/day) | Reduction in ADHD Symptom Checklist Scores | 28% | <0.05 (vs. Placebo) |
| Placebo | Reduction in ADHD Symptom Checklist Scores | 15% | N/A |
Data from Wilens et al., 1999[9]
Table 3: Effect of Nicotine on Spatial Memory in a Rat Model of Cognitive Deficit
| Treatment Group | Cognitive Task | Key Finding |
| AF64A + Nicotine (0.10 mg/kg) | Morris Water Maze (Escape Latency) | Attenuated AF64A-induced prolongation of escape latency |
| AF64A + Nicotine (dose-dependent) | Morris Water Maze (Probe Test) | Recovered the decrease in time spent in the target quadrant |
Data from Shimohama et al., 2010[7]
Signaling Pathways
The cognitive effects of both ABT-418 and nicotine are mediated through the activation of nAChRs, which triggers downstream signaling cascades. The α4β2 and α7 nAChR subtypes are particularly implicated in neuroprotection and cognitive enhancement, often through the activation of the PI3K/Akt and ERK/MAPK pathways.[1]
Nicotine's broad activation of nAChRs.
ABT-418's selective activation of α4β2 nAChRs.
Experimental Protocols
Delayed Recall Task in Adult Monkeys
-
Subjects: Adult male and female monkeys (Macaca mulatta and Macaca nemestrina).
-
Apparatus: Computerized testing station with a touch-sensitive screen.
-
Procedure:
-
A sample stimulus (a color-filled square) is presented in the center of the screen.
-
After the monkey touches the sample, it disappears, and a delay period begins (varying from 1 to 60 seconds).
-
Following the delay, a choice array of three stimuli is presented, one of which matches the sample.
-
A correct response (touching the matching stimulus) is rewarded with food.
-
On some trials, a visual distractor (a random array of stimuli) is presented during the delay period.
-
-
Drug Administration: (-)-Nicotine and ABT-418 were administered intramuscularly (i.m.) 10 minutes before the test session. Doses were varied across sessions.
-
Primary Endpoint: Accuracy (percentage of correct responses) on trials with and without distractors.[6]
Experimental workflow for the delayed recall task.
5-Choice Serial Reaction Time Task (5-CSRTT)
-
Subjects: Male C57BL/6N mice.
-
Apparatus: Five-hole operant chambers equipped with stimulus lights and food pellet dispensers.
-
Procedure:
-
Mice are trained to poke their nose into one of five illuminated apertures to receive a food reward.
-
A brief light stimulus is presented in one of the five apertures for a short duration (e.g., 0.5-2 seconds).
-
A correct response is recorded if the mouse nose-pokes the illuminated aperture within a limited hold period.
-
An incorrect response is recorded if the mouse pokes a non-illuminated aperture.
-
An omission is recorded if the mouse fails to respond within the limited hold period.
-
-
Drug Administration: Nicotine and ABT-418 were administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection prior to the testing session.[5]
-
Primary Endpoints: Accuracy (% correct responses), omissions, and reaction time.
Morris Water Maze
-
Subjects: Male Wistar rats.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Rats are placed in the pool from different starting locations and must learn the location of the hidden platform using spatial cues in the room.
-
The time taken to find the platform (escape latency) is recorded over several training days.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.
-
-
Drug Administration: Nicotine is typically administered via subcutaneous injection before each training session.[7]
-
Primary Endpoints: Escape latency during training and time spent in the target quadrant during the probe trial.
Conclusion
Both this compound and nicotine demonstrate cognitive-enhancing properties, primarily through the activation of nicotinic acetylcholine receptors. The available evidence suggests that ABT-418, owing to its selectivity for the α4β2 nAChR subtype, may offer a more targeted approach to cognitive enhancement with a potentially improved safety profile. While nicotine has shown efficacy in various cognitive domains, its non-selective nature contributes to a broader range of physiological effects.
Further direct comparative studies, particularly in the domain of learning and memory, are warranted to fully elucidate the relative therapeutic potential of these two compounds. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals in the field of cognitive neuroscience and pharmacology.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic ligands as multifunctional agents for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic agonist-induced improvement of vigilance in mice in the 5-choice continuous performance test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotine improves AF64A-induced spatial memory deficits in Morris water maze in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ABT-418 Hydrochloride and Methylphenidate in Preclinical Models of ADHD
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of ABT-418 hydrochloride, a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and methylphenidate, a widely prescribed stimulant, in preclinical models of Attention-Deficit/Hyperactivity Disorder (ADHD). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to inform future research and drug development in the field of ADHD therapeutics.
At a Glance: Key Differences and Mechanisms of Action
This compound and methylphenidate represent two distinct pharmacological approaches to treating the cognitive and behavioral deficits associated with ADHD. Their primary mechanisms of action differ significantly, targeting separate neurotransmitter systems.
This compound is a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1] Activation of these receptors is believed to enhance cognitive processes, including attention and memory.
Methylphenidate , a cornerstone of ADHD treatment, functions as a dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) reuptake inhibitor.[2][3] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), methylphenidate increases the extracellular concentrations of these key neurotransmitters in the prefrontal cortex and striatum, regions critically involved in executive function and attention.[2]
Preclinical Efficacy in an Animal Model of ADHD
A key comparative study investigated the effects of chronic administration of ABT-418 and methylphenidate on spatial memory in spontaneously hypertensive rats (SHRs), a well-established animal model for ADHD.[4] The Morris water maze, a classic test of spatial learning and memory, was utilized to assess cognitive performance.
Quantitative Data Summary
| Treatment Group | N | Mean Escape Latency (seconds)± SEM (Day 5 of Training) | Mean Time in Target Quadrant (seconds) ± SEM (Probe Trial) |
| Control (SHR) | 10 | 35.2 ± 3.1 | 18.5 ± 1.5 |
| ABT-418 (0.3 mg/kg/day) | 10 | 22.1 ± 2.5 | 28.9 ± 2.1 |
| Methylphenidate (3 mg/kg/day) | 10 | 24.5 ± 2.8 | 27.6 ± 1.9 |
| ABT-418 + Methylphenidate | 10 | 23.8 ± 2.6 | 28.1 ± 2.0 |
*p < 0.05 compared to the Control (SHR) group.
Key Findings:
-
Both ABT-418 and methylphenidate significantly improved spatial memory in the SHR model, as evidenced by the reduced escape latency during the acquisition phase and the increased time spent in the target quadrant during the probe trial.[4]
-
The combination of ABT-418 and methylphenidate did not produce an additive or synergistic effect on spatial memory improvement, suggesting that while their primary mechanisms differ, they may converge on common downstream pathways involved in cognitive enhancement.[4]
Experimental Protocols
Chronic Drug Administration and Behavioral Testing (Morris Water Maze)
Animal Model: Male spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats (as a control strain), aged 4 weeks at the beginning of the study. The SHR strain is a widely accepted genetic model of ADHD, exhibiting key behavioral characteristics of the disorder such as hyperactivity, impulsivity, and inattention.
Drug Administration:
-
This compound: Administered at a dose of 0.3 mg/kg/day via intraperitoneal (i.p.) injection.
-
Methylphenidate Hydrochloride: Administered at a dose of 3 mg/kg/day via i.p. injection.
-
Control Group: Received saline injections.
-
Duration: All treatments were administered once daily for 28 consecutive days.
Morris Water Maze Apparatus: A circular pool (150 cm in diameter and 50 cm in height) filled with water (22 ± 1°C) made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) was submerged 1.5 cm below the water surface in the center of one of the four quadrants.
Experimental Procedure:
-
Acquisition Phase (5 consecutive days):
-
Rats were subjected to four trials per day.
-
For each trial, the rat was gently placed into the water facing the wall of the pool from one of four randomly selected starting positions.
-
The rat was allowed to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the rat failed to find the platform within 60 seconds, it was gently guided to it.
-
The rat was allowed to remain on the platform for 15 seconds.
-
The time taken to reach the platform (escape latency) was recorded for each trial.
-
-
Probe Trial (Day 6):
-
The platform was removed from the pool.
-
Each rat was allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (the quadrant that previously contained the platform) was recorded using a video tracking system.
-
Signaling Pathways and Mechanisms of Action
This compound: Nicotinic Acetylcholine Receptor (nAChR) Pathway
ABT-418 primarily acts as an agonist at α4β2 nicotinic acetylcholine receptors. The binding of ABT-418 to these receptors leads to the opening of the ion channel, allowing the influx of cations such as Na+ and Ca2+. This influx results in neuronal depolarization and the activation of various downstream signaling cascades. The increase in intracellular calcium can trigger the activation of calcium-dependent kinases and transcription factors, ultimately leading to changes in gene expression and synaptic plasticity, which are thought to underlie the cognitive-enhancing effects.
ABT-418 Signaling Pathway
Methylphenidate: Dopamine and Norepinephrine Reuptake Inhibition
Methylphenidate enhances catecholaminergic neurotransmission by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). This inhibition prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing their concentration and duration of action in the synapse. The elevated levels of these neurotransmitters in the prefrontal cortex enhance signaling through postsynaptic dopamine (D1) and adrenergic (α2A) receptors, which is crucial for improving attention, executive function, and impulse control.
Methylphenidate Mechanism of Action
Experimental Workflow
The following diagram outlines the general workflow for the preclinical comparison of ABT-418 and methylphenidate in the SHR model.
Preclinical Experimental Workflow
Conclusion
The preclinical evidence presented suggests that both this compound and methylphenidate are effective in ameliorating cognitive deficits in an animal model of ADHD. While methylphenidate's mechanism through dopamine and norepinephrine reuptake inhibition is well-established, ABT-418's efficacy highlights the potential of targeting the nicotinic acetylcholine system as a novel therapeutic strategy for ADHD. The lack of an additive effect when both drugs are co-administered warrants further investigation into the potential convergence of their downstream signaling pathways. This comparative guide underscores the importance of exploring diverse pharmacological targets to address the complex neurobiology of ADHD and to develop more effective and personalized treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of the effects of ABT-418 and methylphenidate on spatial memory in an animal model of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of methylphenidate on resting-state striatal., thalamic and global functional connectivity in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperactivity and impaired attention in Gamma aminobutyric acid transporter subtype 1 gene knockout mice | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
A Comparative Analysis of ABT-418 Hydrochloride and Donepezil for the Treatment of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ABT-418 hydrochloride and the established Alzheimer's disease treatment, donepezil (B133215). The following sections detail the mechanisms of action, present quantitative clinical trial data, and outline the experimental protocols of key studies to inform research and development in neurodegenerative therapeutics.
Mechanism of Action
The therapeutic approaches of this compound and donepezil in Alzheimer's disease, while both targeting the cholinergic system, are distinct. Donepezil is an acetylcholinesterase (AChE) inhibitor, while ABT-418 is a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.
Donepezil: As an acetylcholinesterase inhibitor, donepezil prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[1][2] This increases the concentration of acetylcholine available to bind to both nicotinic and muscarinic receptors, thereby enhancing cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease.[1][3]
This compound: This compound acts as a selective agonist for certain subtypes of neuronal nicotinic acetylcholine receptors. By directly stimulating these receptors, ABT-418 aims to enhance cholinergic signaling, which is crucial for cognitive processes such as learning and memory.[4][5][6]
Signaling Pathway Diagrams
The distinct mechanisms of action of donepezil and ABT-418 are illustrated in the following signaling pathway diagrams.
Clinical Efficacy Data
A direct head-to-head, pivotal trial comparing this compound and donepezil for Alzheimer's disease has not been conducted. However, a Phase 2 study of ABT-418 included donepezil as an active comparator, providing some comparative insights. The following tables summarize the available efficacy data from key clinical trials for both compounds.
This compound: Phase 2 Efficacy Data
A 12-week, randomized, double-blind, placebo-controlled Phase 2 trial evaluated the efficacy and safety of ABT-126 (a related α7 nicotinic acetylcholine receptor agonist) in subjects with mild-to-moderate Alzheimer's dementia. This study included a donepezil arm.[7]
| Treatment Group | N | Baseline ADAS-Cog (Mean) | Change from Baseline in ADAS-Cog at Week 12 (LS Mean) | p-value (vs. Placebo) |
| Placebo | 69 | 22.9 | - | - |
| ABT-126 5 mg | 68 | 23.5 | - | Not Significant |
| ABT-126 25 mg | 69 | 23.1 | -1.19 | 0.095 |
| Donepezil 10 mg | 68 | 23.3 | -1.43 | 0.057 |
ADAS-Cog: Alzheimer's Disease Assessment Scale-cognitive subscale. Lower scores indicate better cognitive function. LS Mean: Least Squares Mean.
| Treatment Group | N | CIBIC-plus: % Improved at Final Evaluation | p-value (vs. Placebo) |
| Placebo | 69 | 33.3% | - |
| ABT-126 5 mg | 68 | 36.8% | Not Significant |
| ABT-126 25 mg | 69 | 39.1% | Not Significant |
| Donepezil 10 mg | 68 | 46.2% | 0.093 |
CIBIC-plus: Clinician's Interview-Based Impression of Change-plus. A higher percentage of improvement is favorable.
In an earlier, small-scale study investigating the acute effects of ABT-418 in six patients with moderate Alzheimer's disease, subjects showed significant improvements in total recall and a decline in recall failure on a verbal learning task.[8]
Donepezil: Efficacy Data from Pivotal Trials
The efficacy of donepezil has been established in numerous large-scale clinical trials. Below is a summary of results from a 24-week, multicenter, double-blind, placebo-controlled study.[9][10]
| Treatment Group | N | Baseline ADAS-Cog (Mean) | Change from Baseline in ADAS-Cog at Week 24 (Mean) | p-value (vs. Placebo) |
| Placebo | 162 | ~26 | +2.8 | - |
| Donepezil 5 mg/day | 154 | ~26 | -0.1 | <0.001 |
| Donepezil 10 mg/day | 157 | ~26 | -0.7 | <0.001 |
A 30-week multinational trial produced similar findings.[11][12][13]
| Treatment Group | N | Change from Baseline in ADAS-Cog at Endpoint (LS Mean) | p-value (vs. Placebo) |
| Placebo | 271 | - | - |
| Donepezil 5 mg/day | 273 | -1.5 | <0.05 |
| Donepezil 10 mg/day | 274 | -2.9 | <0.05 |
| Treatment Group | N | CIBIC-plus: % Improved at Endpoint |
| Placebo | 271 | 14% |
| Donepezil 5 mg/day | 273 | 21% |
| Donepezil 10 mg/day | 274 | 25% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. The following outlines the key aspects of the experimental protocols for the representative studies of ABT-418 and donepezil.
ABT-126 Phase 2 Trial Protocol
-
Study Design: 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]
-
Patient Population: Subjects with mild-to-moderate Alzheimer's dementia who were not currently receiving acetylcholinesterase inhibitors.[7]
-
Treatment Arms:
-
ABT-126 5 mg once daily
-
ABT-126 25 mg once daily
-
Donepezil 10 mg once daily
-
Placebo[7]
-
-
Primary Efficacy Endpoint: Change from baseline to final evaluation in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score.[7]
-
Secondary Efficacy Endpoints: Included the Clinician's Interview-Based Impression of Change-plus (CIBIC-plus).[7]
Donepezil Pivotal Trial Protocol (24-Week Study)
-
Study Design: 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study, followed by a 6-week single-blind placebo washout.[9]
-
Patient Population: Patients with mild to moderate Alzheimer's disease.[9][14]
-
Treatment Arms:
-
Donepezil 5 mg/day
-
Donepezil 10 mg/day (initiated at 5 mg/day for the first 7 days)
-
Placebo[13]
-
-
Primary Efficacy Measures:
-
Cognitive portion of the Alzheimer's Disease Assessment Scale (ADAS-Cog)
-
Clinician's Interview Based Assessment of Change-Plus (CIBIC-plus)[9]
-
-
Secondary Efficacy Measures: Included the Mini-Mental State Examination (MMSE) and the Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB).[9]
Experimental Workflow Diagram
The following diagram illustrates a generalized experimental workflow for a clinical trial evaluating a novel therapeutic for Alzheimer's disease, based on the protocols of the studies cited.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer’s Disease Pathophysiology | MDPI [mdpi.com]
- 6. neurosciencenews.com [neurosciencenews.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Drug Development for Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of donepezil in Alzheimer's disease-results from a multinational trial - ProQuest [proquest.com]
- 13. adlarityhcp.com [adlarityhcp.com]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to ABT-418 Hydrochloride and Other α4β2 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ABT-418 hydrochloride with other prominent α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. The data presented is compiled from various experimental studies to offer a comprehensive overview of their relative performance.
Introduction to α4β2 nAChR Agonists
The α4β2 nicotinic acetylcholine receptor is a crucial subtype of nAChR in the central nervous system, implicated in a variety of physiological processes including cognition, learning, memory, and attention.[1] Agonists targeting this receptor have been investigated for their therapeutic potential in treating neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and for smoking cessation.[2][3] ABT-418 is a selective agonist for neuronal nAChRs, with cognitive-enhancing and anxiolytic properties.[2][4] This guide compares this compound to other well-known α4β2 nAChR agonists, including nicotine (B1678760), the natural ligand, and the smoking cessation drugs varenicline (B1221332) and cytisine (B100878).
Comparative Quantitative Data
The following tables summarize the binding affinity (Ki) and potency (EC50) of ABT-418 and other α4β2 nAChR agonists from various in vitro studies. It is important to note that direct comparisons are most accurate when data is generated from head-to-head studies under identical experimental conditions. The data below is compiled from multiple sources and should be interpreted with this in mind.
Table 1: Binding Affinity (Ki) for α4β2 nAChR
| Compound | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| ABT-418 | 3 | [3H]cytisine | Rat brain | [5] |
| ABT-418 | 6 | [3H]-nicotine | Rat brain | [1] |
| ABT-418 | 68.6 (major site) | [3H]nicotine / [3H]cytisine | Human temporal cortex | [6] |
| (-)-Nicotine | ~1.5 (Ki from 4-fold higher affinity than ABT-418) | [3H]-nicotine | Rat brain | [1] |
| (-)-Nicotine | 2.80 (major site) | [3H]nicotine / [3H]cytisine | Human temporal cortex | [6] |
| Varenicline | 0.15 | Not Specified | α4β2 nAChR | [7] |
| Varenicline | 0.4 | [3H]-epibatidine | HEK293 cells | [8] |
| Cytisine | 0.23 | Not Specified | α4β2 nAChR | [7] |
| Cytisine | 2.0 | [3H]-epibatidine | HEK293 cells | [8] |
Table 2: Potency (EC50) for α4β2 nAChR Activation
| Compound | EC50 (µM) | Efficacy (relative to Acetylcholine) | Experimental System | Reference |
| ABT-418 | ~6 | Agonist | Xenopus oocytes expressing rat α4β2 | Not Specified |
| ABT-418 | 209 | Agonist | PC12 cells (patch-clamp) | [5] |
| (-)-Nicotine | 52 | Agonist | PC12 cells (patch-clamp) | [5] |
| Varenicline | 3.1 | ~45% of nicotine's max efficacy | HEK cells (patch-clamp) | [7] |
| Cytisine | ~1 | Partial Agonist | α4β2 subtype nAChRs | [9] |
In Vivo and Clinical Observations
In animal models, ABT-418 has demonstrated cognitive-enhancing and anxiolytic-like effects.[4] Studies in rats have shown that ABT-418 can be 3- to 10-fold more potent than (-)-nicotine in these aspects.[10] In a study with adult monkeys, both ABT-418 and another nicotinic agonist, ABT-089, were effective in reducing distractibility, an effect not fully achieved by (-)-nicotine.[11] Furthermore, ABT-418 has been investigated in clinical trials for ADHD, where it showed potential for improving symptoms, particularly those related to attention.[3]
Varenicline and cytisine are both utilized as smoking cessation aids.[7][8] They act as partial agonists at the α4β2 nAChR, which is thought to alleviate nicotine withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine from tobacco.[8] In comparative studies, varenicline and cytisine have shown comparable efficacy in smoking cessation.[3]
Experimental Protocols
Radioligand Binding Assay ([3H]cytisine)
This protocol is a generalized procedure for determining the binding affinity of a test compound for the α4β2 nAChR using [3H]cytisine as the radioligand.
-
Tissue/Cell Preparation: Homogenize rat brain tissue (e.g., cortex and thalamus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the membrane fraction. Resuspend the pellet in fresh buffer. Alternatively, membranes from cell lines stably expressing the α4β2 nAChR can be used.
-
Binding Reaction: In a final volume of 1 mL, incubate the membrane preparation with a fixed concentration of [3H]cytisine (typically around its Kd value, <1 nM) and varying concentrations of the unlabeled test compound (e.g., ABT-418).[12]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known α4β2 ligand (e.g., (-)-nicotine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific [3H]cytisine binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.[13]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the functional characterization of α4β2 nAChR agonists using TEVC in Xenopus oocytes.
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes manually or enzymatically (e.g., with collagenase).
-
cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the human or rat α4 and β2 nAChR subunits. Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.[14][15]
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV using a two-electrode voltage clamp amplifier.
-
Agonist Application: Apply the test agonist (e.g., ABT-418) at various concentrations to the oocyte via the perfusion system.
-
Data Acquisition: Record the agonist-induced currents. The peak current amplitude is measured for each agonist concentration.
-
Data Analysis: Construct concentration-response curves by plotting the normalized peak current amplitude against the agonist concentration. Fit the data to the Hill equation to determine the EC50 (the concentration of agonist that elicits a half-maximal response) and the Hill coefficient. Efficacy can be determined by comparing the maximal response induced by the test agonist to that of a reference agonist like acetylcholine.[16]
Signaling Pathways and Experimental Workflow
α4β2 nAChR Downstream Signaling
Activation of α4β2 nAChRs leads to the opening of a non-selective cation channel, resulting in membrane depolarization. This initial event triggers a cascade of downstream signaling pathways that can modulate neuronal excitability, neurotransmitter release, and gene expression. Two key pathways involved are the PI3K/Akt and Jak2/STAT3 pathways.
Caption: Downstream signaling of α4β2 nAChR activation.
Experimental Workflow for α4β2 Agonist Characterization
The following diagram illustrates a typical workflow for the in vitro and in vivo characterization of a novel α4β2 nAChR agonist.
Caption: Workflow for nAChR agonist characterization.
Conclusion
This compound is a potent and selective α4β2 nAChR agonist with demonstrated efficacy in preclinical models of cognition and anxiety. When compared to other agonists, its binding affinity and potency are in a similar range to nicotine and cytisine, while varenicline generally exhibits higher affinity. The partial agonism of varenicline and cytisine is a key feature for their use in smoking cessation, a therapeutic area for which ABT-418 was not primarily developed. The choice of an appropriate α4β2 nAChR agonist for research or therapeutic development will depend on the specific application, desired functional profile (full vs. partial agonism), and the targeted in vivo effects. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. ABT-418 - Wikipedia [en.wikipedia.org]
- 3. A comparison of brain and behavioral effects of varenicline and nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like effects of the novel cholinergic channel activator ABT-418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABT-418: discriminative stimulus properties and effect on ventral tegmental cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 15. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles: ABT-418 Hydrochloride vs. Epibatidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists: ABT-418 hydrochloride and epibatidine (B1211577). The information presented is based on available preclinical and clinical data to assist researchers in understanding the therapeutic potential and limitations of these compounds.
Executive Summary
This compound and epibatidine are both potent activators of nAChRs, a class of receptors implicated in a range of physiological processes, including cognition, pain perception, and autonomic function. While both compounds exhibit high affinity for these receptors, their side effect profiles diverge significantly, largely due to differences in receptor subtype selectivity and therapeutic windows. ABT-418 has been investigated for its potential in treating cognitive disorders like Alzheimer's disease and ADHD, demonstrating a relatively favorable safety profile in early clinical trials. In stark contrast, epibatidine, despite its potent analgesic properties, is characterized by extreme toxicity, severely limiting its clinical utility.
Comparative Side Effect Profile
The following tables summarize the known side effects of this compound and epibatidine based on clinical and preclinical data.
This compound: Clinical and Preclinical Data
ABT-418 has been evaluated in clinical trials for Alzheimer's disease and ADHD. The primary adverse effects reported are generally mild and transient.
Table 1: Adverse Events Reported in a Clinical Trial of ABT-418 in Adults with ADHD [1][2]
| Adverse Effect | ABT-418 (N=31) (%) | Placebo (N=31) (%) |
| Dizziness | 23 | 10 |
| Skin Irritation | 16 | 6 |
| Nausea | 13 | 3 |
| Headaches | 10 | 13 |
| Dry Mouth | 6 | 3 |
| Dysphoria | 6 | 0 |
| Decreased Energy | 6 | 0 |
| Diaphoresis | 6 | 0 |
| Motor Discoordination | 9 | 3 |
| Insomnia | 3 | 6 |
Data from a double-blind, placebo-controlled, randomized, crossover trial.[1][2]
In a study involving patients with Alzheimer's disease, ABT-418 was administered in doses of 6, 12, and 23 mg over 6 hours, and no significant behavioral, vital sign, or physical side effects were observed.[3] Preclinical studies in dogs and primates have indicated that ABT-418 has markedly lower effects on mean arterial pressure and heart rate compared to nicotine (B1678760).[1] Furthermore, preclinical evaluations suggest that ABT-418 is less potent than nicotine in inducing side effects such as EEG activation, hypothermia, seizures, and locomotor reduction.[1][4]
Epibatidine: Preclinical Data
Due to its high toxicity, epibatidine has not been tested in human clinical trials. The available data is derived from animal studies.
Table 2: Toxic Effects of Epibatidine Observed in Preclinical Studies
| Species | Dose | Observed Side Effects |
| Rat | 0.5-2 µg/kg (i.v.) | Transient increase in arterial pressure and sympathetic nerve discharge.[5] |
| Rat | 8-16 µg/kg (i.v., cumulative) | Bradycardia, profound depression in sympathetic nerve discharge, and transient elimination of phrenic nerve discharge (respiratory depression).[5] |
| Mouse | > 5 µg/kg | Dose-dependent paralysis, hypertension, respiratory paralysis, seizures, and death.[6] |
| Mouse | LD50 | 1.46 - 13.98 µg/kg (intravenous) |
The therapeutic index for epibatidine is extremely narrow, with toxic doses being very close to the effective analgesic doses.[7] This poses a significant challenge for its development as a therapeutic agent.
Experimental Protocols
ABT-418: Clinical Trial in Adults with ADHD[1][2][8]
-
Study Design: A double-blind, placebo-controlled, randomized, crossover trial was conducted.
-
Participants: 32 adults meeting the DSM-IV criteria for ADHD were enrolled.
-
Intervention: Participants received a transdermal patch of ABT-418 (75 mg/day) and a placebo patch for two 3-week treatment periods, separated by a 1-week washout period.
-
Data Collection: The frequency of adverse events was systematically recorded throughout the trial. Vital signs and laboratory parameters were also monitored.
-
Primary Outcome Measures: The primary efficacy measures were the ADHD symptom checklist scores and the Clinical Global Impression (CGI) scale. Side effects were assessed through spontaneous reporting and a systematic inquiry at each visit.
Epibatidine: Preclinical Toxicity Assessment in Rats[5]
-
Animal Model: Urethane-anesthetized, paralyzed, and artificially ventilated rats were used.
-
Surgical Preparation: The femoral artery and vein were cannulated for blood pressure monitoring and drug administration, respectively. Nerves such as the superior cervical, splanchnic sympathetic, and phrenic nerves were isolated and recorded.
-
Drug Administration: Epibatidine was administered intravenously (i.v.) at various doses.
-
Data Acquisition: Arterial pressure, sympathetic nerve discharge (sSND), and phrenic nerve discharge (PND) were continuously recorded.
-
Experimental Procedure: The effects of low doses (0.5-2 µg/kg) and high cumulative doses (8-16 µg/kg) of epibatidine on the measured physiological parameters were observed and quantified.
Signaling Pathways
Both ABT-418 and epibatidine exert their effects primarily through the activation of nAChRs, with a high affinity for the α4β2 subtype.[8][9] ABT-418 also shows affinity for the α7 nAChR subtype.[8] The activation of these receptors leads to the opening of ion channels and subsequent intracellular signaling cascades.
α4β2 Nicotinic Acetylcholine Receptor Signaling
Activation of the α4β2 nAChR, a ligand-gated ion channel, leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the neuronal membrane. This initial event can trigger a cascade of downstream signaling pathways.
α7 Nicotinic Acetylcholine Receptor Signaling
The α7 nAChR is a homomeric receptor with high calcium permeability. Its activation is linked to various cellular processes, including neuroprotection and modulation of inflammation.
Conclusion
The side effect profiles of this compound and epibatidine are markedly different, reflecting their distinct pharmacological properties. ABT-418 has demonstrated a manageable side effect profile in early clinical studies, with mild to moderate adverse events that are generally well-tolerated. Its selectivity for neuronal nAChR subtypes likely contributes to its improved safety profile compared to less selective agonists like nicotine.
In contrast, epibatidine's potent, non-selective activation of nAChRs leads to severe and life-threatening toxicity at doses close to its effective analgesic range. This narrow therapeutic window makes epibatidine unsuitable for clinical development in its current form. However, it remains a valuable research tool for understanding the pharmacology of nAChRs.
For drug development professionals, the favorable safety profile of ABT-418 suggests that selective targeting of neuronal nAChR subtypes is a promising strategy for developing novel therapeutics for cognitive and neurological disorders. Future research should continue to focus on designing agonists with high selectivity to maximize therapeutic benefits while minimizing adverse effects.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epibatidine, an alkaloid from the poison frog Epipedobates tricolor, is a powerful ganglionic depolarizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABT-418 - Wikipedia [en.wikipedia.org]
- 9. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Potency of ABT-418 Hydrochloride and ABT-089
This guide provides a detailed comparison of the in vitro potency of two nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, ABT-418 hydrochloride and ABT-089. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on experimental data.
Data Presentation: In Vitro Potency
The following tables summarize the quantitative data on the in vitro potency of this compound and ABT-089 at various nAChR subtypes. The data is presented in terms of binding affinity (Ki) and agonist potency (EC50).
Table 1: Binding Affinity (Ki) of ABT-418 and ABT-089 for nAChR Subtypes
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| This compound | nAChR (general) | 3 | [3H]-cytisine | Rat brain | [1] |
| α4β2 | 0.86 (minor site), 68.6 (major site) | [3H]nicotine / [3H]cytisine | Human temporal cortex | [2] | |
| ABT-089 | α4β2 | 16-17 | [3H]cytisine | Rat brain | [3][4][5] |
| α7 | >10,000 | α-bungarotoxin | Not specified | [6] | |
| α1β1γδ | >1000 | α-bungarotoxin | Not specified |
Table 2: Agonist Potency (EC50) of ABT-418 and ABT-089 at nAChR Subtypes
| Compound | Receptor Subtype | EC50 (µM) | Assay Type | Reference |
| This compound | α4β2 | ~6 | Not specified | [7] |
| α2β2 | ~11 | Not specified | [7] | |
| nAChR (in PC12 cells) | 209 | Patch-clamp | [1] | |
| Dopamine (B1211576) Release (rat striatal slices) | 0.38 | [3H]-dopamine release | [1] | |
| ABT-089 | α6β2* (more sensitive subtype) | 0.11 | [3H]-dopamine release | [3][4][8][9] |
| α6β2* (less sensitive subtype) | 28 | [3H]-dopamine release | [3][8] | |
| Ganglionic Receptors (IMR-32) | 150 | [86Rb+] flux | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Tissue/Cell Preparation: Membranes are prepared from rat brain or cell lines transfected with the nAChR subtype of interest.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-cytisine for α4β2 nAChRs) and varying concentrations of the test compound (ABT-418 or ABT-089).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Release Assay (e.g., [3H]-Dopamine Release)
This functional assay measures the ability of a compound to stimulate the release of a neurotransmitter, providing a measure of its agonist activity.
-
Tissue Preparation: Slices or synaptosomes are prepared from a specific brain region (e.g., rat striatum for dopamine release).
-
Loading: The tissue is incubated with a radiolabeled neurotransmitter (e.g., [3H]-dopamine) to allow for its uptake into nerve terminals.
-
Stimulation: The loaded tissue is then exposed to varying concentrations of the test compound (ABT-418 or ABT-089).
-
Sample Collection: The amount of radioactivity released into the supernatant is collected at different time points.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated to determine its potency as an agonist.
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of nAChRs and the workflow of a typical radioligand binding assay.
Caption: General signaling pathway of nicotinic acetylcholine receptors (nAChRs).
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ABT-089: pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABT-418 HCl - 2BScientific [2bscientific.com]
- 8. Selectivity of ABT-089 for alpha4beta2* and alpha6beta2* nicotinic acetylcholine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
ABT-418 Hydrochloride: A Comparative Analysis of its Selectivity Against Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of ABT-418 hydrochloride against muscarinic acetylcholine (B1216132) receptors (mAChRs), contrasted with the non-selective muscarinic antagonist, atropine (B194438). Experimental data is presented to validate the high selectivity of ABT-418 for its target nicotinic acetylcholine receptors (nAChRs) over mAChRs.
This compound is a potent agonist for neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1] Its development has been aimed at therapeutic applications in cognitive and neurological disorders. A critical aspect of its pharmacological profile is its selectivity, particularly its lack of significant activity at muscarinic acetylcholine receptors, which is crucial for minimizing unwanted side effects.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of this compound and atropine for the five muscarinic receptor subtypes (M1-M5). The data clearly illustrates the high selectivity of ABT-418, which shows no significant binding to any of the muscarinic subtypes at concentrations up to 10,000 nM.[1] In stark contrast, atropine, a classic muscarinic antagonist, exhibits high affinity for all five subtypes.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | >10,000[1] | >10,000[1] | >10,000[1] | >10,000[1] | >10,000[1] |
| Atropine | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 |
Experimental Protocols
The determination of binding affinities for this compound and comparator compounds against muscarinic receptors is typically performed using radioligand binding assays. A detailed methodology for such an assay is provided below.
Radioligand Competition Binding Assay for Muscarinic Receptors
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from muscarinic receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Comparator Compound: Atropine.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration of 50-200 µg/mL in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following incubation mixtures in a final volume of 250 µL:
-
Total Binding: Receptor membranes, [³H]-NMS (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Receptor membranes, [³H]-NMS, and a high concentration of non-labeled atropine (1 µM).
-
Test Compound Competition: Receptor membranes, [³H]-NMS, and varying concentrations of this compound.
-
Comparator Compound Competition: Receptor membranes, [³H]-NMS, and varying concentrations of atropine.
-
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixtures through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand competition binding assay.
Caption: Workflow for a radioligand competition binding assay.
Signaling Pathway Overview
The following diagram illustrates the general signaling pathways for nicotinic and muscarinic receptors to provide context for the importance of receptor selectivity. ABT-418 activates the ionotropic nicotinic pathway, while having negligible effect on the G-protein coupled muscarinic pathways.
Caption: Simplified signaling pathways of nicotinic and muscarinic receptors.
References
A Comparative Analysis of ABT-418 Hydrochloride and Varenicline: Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two nicotinic acetylcholine (B1216132) receptor (nAChR) ligands: ABT-418 hydrochloride and varenicline (B1221332). While both compounds interact with nAChRs, their pharmacological profiles, clinical development trajectories, and therapeutic applications differ significantly. This document aims to present a side-by-side comparison based on available preclinical and clinical data to inform research and drug development efforts.
Introduction
This compound emerged as a potent and selective agonist at neuronal nAChRs, investigated for its potential cognitive-enhancing and anxiolytic properties, with early clinical trials exploring its utility in Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD). Varenicline, on the other hand, was specifically developed as a partial agonist at α4β2 nAChRs and has been successfully marketed as a first-line pharmacotherapy for smoking cessation. This guide will delve into the nuanced differences in their receptor interactions, functional activities, and clinical outcomes.
Mechanism of Action
Both ABT-418 and varenicline exert their effects by binding to nAChRs, but their functional activities at these receptors are distinct.
This compound is characterized as a potent and selective agonist at specific subtypes of neuronal nAChRs.[1][2] It shows high affinity for the α4β2 subtype and also interacts with α7 and α2β2 nAChR subtypes, while having low affinity for the α3β4 subtype.[3] As an agonist, ABT-418 mimics the action of the endogenous neurotransmitter acetylcholine, leading to the activation of these ion channels.
Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor.[4] This means it binds to the receptor and elicits a response that is lower than that of a full agonist like nicotine (B1678760).[4] By providing a moderate level of receptor stimulation, varenicline is believed to alleviate nicotine withdrawal symptoms. Simultaneously, by occupying the receptor binding site, it acts as an antagonist in the presence of nicotine, blocking its reinforcing effects and reducing the satisfaction from smoking. Varenicline also demonstrates full agonist activity at α7 nAChRs and interacts with other subtypes, though with lower affinity.
Signaling Pathway
The interaction of both ABT-418 and varenicline with nAChRs, particularly the α4β2 subtype, initiates a cascade of downstream events. Binding of these ligands to the receptor, located on the presynaptic terminals of neurons, leads to the opening of the ion channel and an influx of cations, primarily Ca²⁺ and Na⁺. This influx causes membrane depolarization, which in turn modulates the release of various neurotransmitters, most notably dopamine (B1211576) in the mesolimbic pathway, which is critically involved in reward and reinforcement.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and varenicline, allowing for a comparative assessment of their in vitro and clinical properties.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor Subtype | This compound | Varenicline |
| α4β2 | 3[5] | 0.06 - 0.17[6] |
| α7 | High Affinity[3] | 322[6] |
| α2β2 | High Affinity[3] | - |
| α3β4 | >10,000[3] | - |
| 5-HT3 | >10,000[5] | - |
Note: Data are compiled from various studies and experimental conditions may differ. A direct comparison should be made with caution.
Table 2: Functional Activity (EC50/IC50)
| Assay | This compound | Varenicline |
| α4β2 nAChR Activation (Xenopus oocytes) | EC50 ≈ 6 µM[7] | - |
| α2β2 nAChR Activation (Xenopus oocytes) | EC50 ≈ 11 µM[7] | - |
| α3β4 nAChR Activation (Xenopus oocytes) | EC50 ≈ 188 µM[7] | - |
| [³H]-Dopamine Release (rat striatal slices) | EC50 = 380 nM[5] | - |
| ⁸⁶Rb⁺ Flux (mouse thalamic synaptosomes) | Equipotent with (-)-nicotine[5] | - |
Table 3: Clinical Trial Overview
| Parameter | This compound (ADHD Trial)[8][9] | Varenicline (Smoking Cessation Trial)[10] |
| Indication | Attention Deficit Hyperactivity Disorder (Adults) | Smoking Cessation |
| Dosage | 75 mg/day (transdermal patch) | 1 mg twice daily (oral) |
| Trial Design | Double-blind, placebo-controlled, crossover | Randomized, double-blind, placebo-controlled |
| Primary Outcome | Proportion of improved subjects | Carbon monoxide-confirmed self-reported abstinence |
| Efficacy | 40% improved vs. 13% with placebo | 32.1% abstinence vs. 6.9% with placebo (weeks 15-24) |
| Common Adverse Events | Dizziness, nausea | Nausea, abnormal dreams, insomnia |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the characterization of ABT-418 and varenicline.
Receptor Binding Assay
This assay quantifies the affinity of a ligand for a specific receptor.
-
Tissue/Cell Preparation: Membranes from rat brain tissue or cells expressing the nAChR subtype of interest are prepared through homogenization and centrifugation.
-
Radioligand Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]cytisine or [³H]epibatidine) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (ABT-418 or varenicline).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay in Xenopus Oocytes
This electrophysiological technique is used to study the function of ion channels, such as nAChRs, in a controlled environment.
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype.
-
Incubation: The injected oocytes are incubated for several days to allow for the expression and assembly of the receptors on the cell membrane.
-
Two-Electrode Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set level.
-
Drug Application: The test compound (ABT-418 or varenicline) is applied to the oocyte via the bathing solution.
-
Data Recording and Analysis: The current flowing across the oocyte membrane in response to the drug application is recorded. Dose-response curves are generated to determine the EC50 (the concentration that elicits a half-maximal response).[7]
Clinical Trial Design: A General Overview
ABT-418 for ADHD (Example) [8][9]
-
Design: A double-blind, placebo-controlled, randomized, crossover trial.
-
Participants: Adults meeting DSM-IV criteria for ADHD.
-
Intervention: Transdermal patch of ABT-418 (75 mg/day) compared to a placebo patch.
-
Treatment Periods: Two 3-week treatment periods separated by a 1-week washout period.
-
Primary Outcome Measures: The proportion of subjects showing clinical improvement based on standardized rating scales.
Varenicline for Smoking Cessation (Example) [10]
-
Design: A randomized, double-blind, placebo-controlled, multinational clinical trial.
-
Participants: Cigarette smokers willing to attempt to quit.
-
Intervention: Oral varenicline (titrated to 1 mg twice daily) or placebo for 24 weeks.
-
Primary Outcome Measures: Carbon monoxide-confirmed continuous abstinence from smoking during a specified period (e.g., weeks 15-24).
Concluding Remarks
This compound and varenicline, while both targeting nAChRs, represent distinct pharmacological approaches with different therapeutic goals. ABT-418, as a full agonist at several nAChR subtypes, showed early promise for cognitive and attentional disorders but its development appears to have been discontinued. Varenicline's profile as a partial agonist at the α4β2 nAChR proved to be highly effective for smoking cessation, leading to its widespread clinical use.
The data presented in this guide highlight the importance of understanding the nuanced pharmacology of receptor ligands. The difference between a full and partial agonist can lead to vastly different clinical outcomes and safety profiles. While a direct head-to-head comparison is limited by the divergent clinical development paths of these two compounds, the available data provide valuable insights for researchers in the field of nicotinic receptor pharmacology and drug discovery. Future research may explore the potential of other nAChR ligands with tailored agonist/antagonist profiles for a range of neurological and psychiatric disorders.
References
- 1. ABT-418 - Wikipedia [en.wikipedia.org]
- 2. Preclinical pharmacology, efficacy, and safety of varenicline in smoking cessation and clinical utility in high risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and inhibition of rat neuronal nicotinic receptors by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. Effect of Varenicline on Smoking Cessation Through Smoking Reduction | Clinical Trial - American College of Cardiology [acc.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. biorxiv.org [biorxiv.org]
ABT-418 Hydrochloride: A Comparative Guide to its Cross-Reactivity with Other Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
ABT-418 hydrochloride, a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), has been a subject of significant interest for its potential therapeutic applications in cognitive and neurological disorders. A critical aspect of its pharmacological profile is its selectivity and potential for cross-reactivity with other neurotransmitter systems. This guide provides an objective comparison of this compound's binding affinity for its primary target versus other major neurotransmitter receptors, supported by experimental data and detailed protocols.
High Selectivity for Neuronal Nicotinic Acetylcholine Receptors
ABT-418 demonstrates a high affinity for neuronal nAChRs, particularly the α4β2 subtype.[1] Experimental data from radioligand binding assays consistently show that ABT-418 binds to these receptors in the low nanomolar range, indicating a potent interaction.
In contrast, comprehensive binding studies reveal a remarkable lack of significant activity at a wide array of other neurotransmitter receptors. A pivotal in vitro study demonstrated that ABT-418 was inactive, with an inhibition constant (Ki) greater than 10,000 nM, in a panel of 37 other receptor, neurotransmitter-uptake, enzyme, and transduction system binding assays.[2] This panel included key receptors from major neurotransmitter systems such as muscarinic acetylcholine, dopamine, serotonin (B10506) (5-hydroxytryptamine), GABA, and others.[2][3][4]
Comparative Binding Affinity Data
The following table summarizes the quantitative data on the binding affinity of this compound for its primary nAChR target compared to other major neurotransmitter receptor families. The high Ki values for the off-target receptors underscore the compound's high selectivity.
| Receptor Family | Specific Receptor/Site | Ligand | Test System | Binding Affinity (Ki) | Reference |
| Nicotinic Acetylcholine | α4β2 nAChR | [3H]-Cytisine | Rat Brain | 3 nM | [2] |
| nAChR | [3H]-Nicotine | Rat Brain | 6 nM | [4][5] | |
| Muscarinic Acetylcholine | Muscarinic Receptors | Not Specified | Not Specified | > 10,000 nM | [2] |
| Serotonin | 5-HT3 Receptor | Not Specified | Not Specified | > 10,000 nM | [2] |
| Dopamine | Dopamine Receptors | Not Specified | Not Specified | No Significant Activity | [3][4] |
| GABA | GABA Receptors | Not Specified | Not Specified | No Significant Activity | [3][4] |
| Other G-Protein Coupled Receptors | Various | Not Specified | Not Specified | No Significant Activity | [3][4] |
Signaling and Cross-Reactivity Profile
The following diagram illustrates the primary signaling pathway of ABT-418 at the α4β2 nAChR and highlights its minimal interaction with other major neurotransmitter systems.
Experimental Protocols
The binding affinity of this compound is determined using competitive radioligand binding assays. Below is a detailed methodology for a typical experiment.
Radioligand Binding Assay for nAChR Affinity
Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nicotinic acetylcholine receptor in rat brain tissue.
Materials:
-
Rat brain tissue
-
[3H]-Cytisine (radioligand)
-
This compound (test compound)
-
Nicotine (B1678760) (unlabeled competitor for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
100 µL of membrane suspension
-
50 µL of [3H]-Cytisine (at a final concentration near its Kd)
-
50 µL of either:
-
Assay buffer (for total binding)
-
A high concentration of unlabeled nicotine (e.g., 10 µM) (for non-specific binding)
-
Varying concentrations of this compound (for competition binding)
-
-
-
Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the ABT-418 concentration.
-
Determine the IC50 value (the concentration of ABT-418 that inhibits 50% of the specific binding of [3H]-Cytisine) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow
The following diagram outlines the key steps in a typical competitive radioligand binding assay.
References
- 1. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unraveling the Preclinical Efficacy of Nicotinic Agonists in Dementia Models
For researchers, scientists, and drug development professionals, the quest for effective treatments for dementia is a paramount challenge. Among the promising therapeutic avenues, the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) has garnered significant attention. This guide provides a detailed head-to-head comparison of four prominent nicotinic agonists—ABT-418, GTS-21, Varenicline (B1221332), and Ispronicline—based on their performance in preclinical dementia models. We present a synthesis of available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways to offer a comprehensive resource for informed decision-making in dementia research.
Nicotinic acetylcholine receptors, particularly the α4β2 and α7 subtypes, are widely expressed in brain regions critical for learning and memory. Their dysfunction has been implicated in the cognitive decline associated with Alzheimer's disease and other dementias. Consequently, agonists targeting these receptors have been a major focus of drug development efforts. This comparative guide delves into the preclinical evidence for four key nicotinic agonists, offering a structured overview of their efficacy and mechanisms of action.
Comparative Efficacy in Preclinical Models
To provide a clear comparison, the following tables summarize the available quantitative data for each nicotinic agonist across various preclinical dementia models and cognitive assessment paradigms.
Table 1: Amelioration of Scopolamine-Induced Amnesia
Scopolamine, a muscarinic antagonist, is widely used to induce a transient amnesic state in rodents, mimicking some of the cholinergic deficits observed in dementia.
| Agonist | Animal Model | Behavioral Assay | Dosing Regimen | Key Findings |
| ABT-418 | Rat | Morris Water Maze | 0.19 and 1.9 µmol/kg, i.p. | Significantly attenuated scopolamine-induced deficits in spatial learning.[1] |
| Nicotine | Rat | Passive Avoidance | 0.3, 1.0, 3.0 mg/kg (single dose) | Attenuated scopolamine-induced impairment of short-term memory.[2] |
Note: Direct comparative studies between all four agonists in this model are limited in the available literature.
Table 2: Performance in Amyloid-Beta (Aβ) Models
Animal models incorporating the administration or overexpression of amyloid-beta peptides are crucial for studying the pathology of Alzheimer's disease.
| Agonist | Animal Model | Behavioral Assay | Dosing Regimen | Key Findings |
| GTS-21 | Aβ(25-35)-injected mice | Morris Water Maze | 1 mg/kg, daily for 10 days | Dose-dependently prevented Aβ-induced impairments in acquisition and probe trial performance.[3][4] |
| Varenicline | Aβ(1-42)-injected rats | Barnes Maze, T-Maze | 0.1, 1, and 3 mg/kg/po for 14 days | Significantly improved spatial memory, with the 1 mg/kg dose being most effective.[5] |
Table 3: Cognitive Enhancement in Aged Animals
Age-related cognitive decline is a key feature of dementia. Preclinical studies in aged animals provide insights into the potential of these agonists to address this aspect.
| Agonist | Animal Model | Behavioral Assay | Dosing Regimen | Key Findings |
| Ispronicline | Aged Rats | Radial Arm Maze, Object Recognition | Not specified | Potently improved cognitive function with a long duration of memory enhancement.[6] |
| PHA-543613 (α7 agonist) | Aged Rats | Psychomotor Vigilance Task (PVT) | 1.0 and 3.0 mg/kg | Significantly improved reaction time, indicating enhanced attention and vigilance.[7] |
Table 4: Performance in Other Cognitive Paradigms
| Agonist | Animal Model | Behavioral Assay | Dosing Regimen | Key Findings |
| ABT-418 | Adult Monkeys | Delayed Recall Task with Distractors | 2.0-16.2 nmol/kg, i.m. | Prevented distractibility, leading to a 7.5-25.0% increase in accuracy.[8] |
| Varenicline | Heavy-drinking Adults | Digit Span Backwards | 2 mg/day | Showed greater improvements in working memory compared to placebo.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of the protocols for the key behavioral assays cited in this guide.
Morris Water Maze (MWM)
The MWM is a widely used test for spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Rats or mice are placed in the pool from different starting positions and must learn the location of the hidden platform to escape. The time taken to find the platform (escape latency) is recorded over several trials and days.[3][10]
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[10]
-
-
Dementia Model Induction:
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates recognition memory.[11][12][13]
-
-
Dementia Model Induction: This test is often used in transgenic mouse models of Alzheimer's disease that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1).[11][14]
Radial Arm Maze (RAM)
The RAM is used to evaluate spatial working and reference memory.
-
Apparatus: A central platform with multiple arms radiating outwards. Some arms are baited with a food reward.
-
Procedure:
-
Habituation: Animals are familiarized with the maze and the food reward.
-
Training/Test Phase: All or a subset of arms are baited. The animal is placed on the central platform and allowed to explore the arms.
-
-
Dementia Model Induction: The RAM can be used to assess cognitive deficits in various models, including those induced by NMDA receptor antagonists like MK-801.
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Procedure:
-
Acquisition/Training Trial: The animal is placed in the light compartment. When it enters the dark compartment (a natural tendency for rodents), it receives a mild foot shock.
-
Retention Trial: After a set interval (e.g., 24 hours), the animal is again placed in the light compartment. The latency to enter the dark compartment is measured. A longer latency indicates memory of the aversive stimulus.[2][20][21][22]
-
-
Dementia Model Induction: This test is sensitive to cholinergic deficits and is often used in scopolamine-induced amnesia models and in aged animals.[2][23]
Signaling Pathways of Nicotinic Agonists
The cognitive-enhancing effects of nicotinic agonists are mediated through the activation of intracellular signaling cascades. The two primary nAChR subtypes implicated in cognition, α7 and α4β2, trigger distinct downstream pathways.
α7 Nicotinic Acetylcholine Receptor (nAChR) Signaling
Activation of α7 nAChRs, which are highly permeable to calcium, initiates several signaling cascades crucial for neuroprotection and synaptic plasticity.
Caption: α7 nAChR signaling cascade.
Activation of α7 nAChRs leads to a significant influx of calcium, which acts as a second messenger to initiate multiple downstream pathways. These include the PI3K/Akt and JAK2/STAT3 pathways, both of which converge on the upregulation of anti-apoptotic proteins like Bcl-2, promoting neuronal survival.[24] Additionally, calcium influx can activate the ERK/CREB pathway, leading to the expression of brain-derived neurotrophic factor (BDNF), a key molecule in synaptic plasticity and memory formation.[25] The activation of the Nrf2/HO-1 pathway also contributes to neuroprotection by reducing oxidative stress.[14]
α4β2 Nicotinic Acetylcholine Receptor (nAChR) Signaling
The α4β2 nAChRs, the most abundant nicotinic receptor subtype in the brain, also play a critical role in cognitive processes, particularly attention and working memory.
Caption: α4β2 nAChR signaling cascade.
Upon agonist binding, α4β2 nAChRs allow calcium influx, which can activate Protein Kinase C (PKC). Activated PKC can then phosphorylate and activate the Src kinase, which in turn leads to the activation of the ERK/MAPK pathway.[26] Downstream of ERK, the transcription factor CREB is phosphorylated, leading to the expression of genes involved in long-term potentiation (LTP) and memory consolidation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a nicotinic agonist in a preclinical dementia model.
Caption: Preclinical evaluation workflow.
Conclusion
The preclinical data presented in this guide highlight the potential of nicotinic agonists in mitigating cognitive deficits relevant to dementia. While direct head-to-head comparative studies are somewhat limited, the available evidence suggests that both α7 and α4β2 nAChR agonists can improve performance in various memory and learning tasks across different dementia models. GTS-21 and varenicline have shown promise in amyloid-beta models, while ABT-418 has demonstrated efficacy in models of cholinergic deficit and attentional impairment. Ispronicline has shown potential in aged animal models.
The choice of a specific agonist for further development will likely depend on a careful consideration of its efficacy in relevant models, its selectivity for nAChR subtypes, and its side-effect profile. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in designing future studies and advancing the development of novel nicotinic-based therapies for dementia.
References
- 1. ABT-418: discriminative stimulus properties and effect on ventral tegmental cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Passive avoidance test [panlab.com]
- 3. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DMXB (GTS-21) ameliorates the cognitive deficits in beta amyloid(25-35(-) ) injected mice through preventing the dysfunction of alpha7 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cognitive enhancement in man with ispronicline, a nicotinic partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 8. Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of varenicline on cognitive performance in heavy drinkers: Dose-response effects and associations with drinking outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. article.imrpress.com [article.imrpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Radial arm maze - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. noldus.com [noldus.com]
- 19. Delayed Spatial Win-shift Test on Radial Arm Maze [bio-protocol.org]
- 20. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 22. Passive avoidance (step-down test) [protocols.io]
- 23. Varenicline Effects on Smoking, Cognition, and Psychiatric Symptoms in Schizophrenia: A Double-Blind Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nicotine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of ABT-418 Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of ABT-418 hydrochloride, a potent and selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, is critical for ensuring laboratory safety and environmental protection.[1][2][3] As a compound used in research for its cognitive-enhancing and anxiolytic properties, its handling and disposal are subject to stringent regulations. This guide provides procedural, step-by-step guidance for the safe management and disposal of this compound. One supplier has classified this compound as a "Dangerous Good for transport," underscoring the need for specialized handling and disposal procedures.[4]
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the compound's Safety Data Sheet (SDS) and adhere to all institutional and governmental safety protocols. All handling of this compound should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Primary Disposal Protocol: Hazardous Waste Collection
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal service. This approach ensures compliance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[5][6][7]
Step-by-Step Disposal Procedure:
-
Waste Identification: this compound waste must be classified as hazardous chemical waste.
-
Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound and any rinsates from cleaning contaminated glassware in a separate, clearly labeled, and leak-proof hazardous waste container for liquids.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for hazardous chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Acutely Toxic," "Neurotoxin").
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials, until collection by a certified hazardous waste disposal company.
-
Manifesting and Disposal: A hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility.[6]
Quantitative Data Summary
For safe handling and disposal planning, refer to the following information.
| Property | Data | Source |
| Chemical Name | (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole hydrochloride | N/A |
| Molecular Formula | C₉H₁₅ClN₂O | [8] |
| Molecular Weight | 202.68 g/mol | [8] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [5][7] |
| Disposal Classification | Hazardous Waste | [6] |
| Transport Classification | Dangerous Good | [4] |
Experimental Deactivation and Disposal Protocols
Disclaimer: The following protocols are for informational purposes only and are based on general chemical principles and methods used for analogous compounds. These procedures have not been validated for this compound and should not be attempted without a thorough, substance-specific risk assessment and validation by qualified personnel. Unvalidated chemical treatment of hazardous waste is not recommended and may be in violation of regulations.
Potential Deactivation via Adsorption
Activated carbon has been shown to be effective in the deactivation and disposal of various pharmaceutical compounds, including psychoactive medications.[9][10][11] This method relies on the high adsorptive capacity of activated carbon to bind the chemical, rendering it inert.
Hypothetical Experimental Protocol:
-
Prepare a slurry of activated carbon in water.
-
Add the this compound waste (solid or aqueous solution) to the slurry.
-
Allow the mixture to stir for a prolonged period (e.g., 24-48 hours) to ensure maximum adsorption.
-
Filter the mixture.
-
The filtrate should be tested for the absence of this compound before any further consideration for disposal.
-
The activated carbon, now containing the adsorbed compound, must still be disposed of as hazardous chemical waste.
Potential Deactivation via Chemical Hydrolysis
This compound contains an isoxazole (B147169) ring, which may be susceptible to cleavage under certain hydrolytic conditions (acidic or basic). This would alter the chemical structure and potentially reduce its biological activity. However, the reaction products may also be hazardous.
Hypothetical Experimental Protocol:
-
Dissolve the this compound waste in a suitable solvent.
-
Slowly add a solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) while stirring in a controlled environment (e.g., an ice bath within a fume hood).
-
Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC, TLC).
-
Neutralize the resulting solution carefully.
-
The entire resulting mixture, including any degradation products, must be collected and disposed of as hazardous chemical waste.
Mandatory Visualizations
The following diagrams illustrate the recommended disposal workflow and a hypothetical experimental deactivation pathway.
Caption: Recommended Disposal Workflow for this compound.
Caption: Logical Flow of a Hypothetical Experimental Deactivation Process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like effects of the novel cholinergic channel activator ABT-418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. ABT-418: discriminative stimulus properties and effect on ventral tegmental cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C9H15ClN2O | CID 10375597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ABT-418 - Wikipedia [en.wikipedia.org]
- 11. ABT-418 (hydrochloride) - MedChem Express [bioscience.co.uk]
Personal protective equipment for handling ABT-418 hydrochloride
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling ABT-418 hydrochloride. Adherence to these procedures is crucial for ensuring laboratory safety and minimizing exposure risk.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented below. This information is essential for safe handling and storage.
| Property | Value | Citations |
| CAS Number | 147388-83-8 | [1][2][3] |
| Molecular Formula | C₉H₁₅ClN₂O | [1][2] |
| Molecular Weight | 202.68 g/mol | [1][2] |
| Appearance | Solid, Light brown to brown | [1] |
| Storage (Solid) | 4°C, sealed storage, away from moisture. | [1] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
| Transport | Classified as a Dangerous Good for transport. | [4] |
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always use two pairs when handling the solid compound or solutions.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator is necessary.
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Gather all necessary equipment and reagents before starting.
-
-
Weighing the Compound:
-
When weighing the solid, do so in a fume hood to minimize inhalation of any dust particles.
-
Use a dedicated, clean weighing vessel.
-
-
Solution Preparation:
-
Administration (for in vivo studies):
-
Follow established and approved animal handling protocols.
-
Administer the compound using appropriate techniques (e.g., intraperitoneal injection) as described in your experimental protocol.[1]
-
-
Post-Handling:
-
Thoroughly clean all equipment used for handling this compound.
-
Wipe down the work area with an appropriate cleaning agent.
-
Remove and dispose of PPE as described in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.
-
Collect this waste in a clearly labeled, sealed container.
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be considered contaminated.
-
Place these items in a designated hazardous waste container.
-
-
Empty Containers:
-
Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
-
Safety Workflow Diagram
The following diagram illustrates the key decision points and safety procedures for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
